Technical Documentation Center

Mozavaptan, (S)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Mozavaptan, (S)-
  • CAS: 157378-41-1

Core Science & Biosynthesis

Foundational

Decoding the Aquaretic Mechanism: A Technical Whitepaper on (S)-Mozavaptan and V2 Receptor Antagonism

Executive Summary Mozavaptan (OPC-31260) is a potent, orally active, non-peptide benzazepine derivative that functions as a selective vasopressin V2 receptor (V2R) antagonist. While clinically administered as a racemate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mozavaptan (OPC-31260) is a potent, orally active, non-peptide benzazepine derivative that functions as a selective vasopressin V2 receptor (V2R) antagonist. While clinically administered as a racemate for the treatment of hyponatremia and Syndrome of Inappropriate Antidiuretic Hormone (SIADH), the stereochemical profiling of its enantiomers—specifically the (S)-enantiomer, (S)-Mozavaptan—provides critical insights into receptor binding kinetics and pharmacodynamic efficacy. This whitepaper dissects the molecular mechanism of action of (S)-Mozavaptan, detailing its disruption of the arginine vasopressin (AVP)-driven intracellular signaling cascade, and outlines the rigorous experimental frameworks required to validate its aquaretic properties.

Molecular Target & Pharmacodynamics

The primary physiological target of (S)-Mozavaptan is the Vasopressin V2 Receptor (V2R) , a Gs-protein coupled receptor (GPCR) predominantly localized on the basolateral membrane of principal cells within the renal collecting ducts .

Under normal physiological conditions, AVP binds to the orthosteric site of the V2R. This binding induces a conformational change that activates the stimulatory G-protein ( Gs​ ), which subsequently activates adenylyl cyclase (AC). The activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates intracellular vesicles containing Aquaporin-2 (AQP2) water channels. This phosphorylation triggers the exocytotic translocation and insertion of AQP2 into the apical membrane, facilitating water reabsorption from the tubular lumen back into the systemic circulation.

(S)-Mozavaptan acts as a competitive antagonist at the V2R. By occupying the orthosteric binding pocket with high affinity, it sterically hinders AVP from binding. This blockade effectively silences the entire downstream Gs​ /AC/cAMP/PKA signaling axis. Consequently, AQP2 remains sequestered in intracellular vesicles, the apical membrane remains impermeable to water, and the kidney excretes solute-free water—a process termed aquaresis . Unlike traditional loop or thiazide diuretics, (S)-Mozavaptan promotes water excretion without inducing significant sodium or potassium loss.

V2R_Pathway AVP Arginine Vasopressin (Agonist) V2R V2 Receptor (Basolateral) AVP->V2R Activates Mozavaptan (S)-Mozavaptan (Antagonist) Mozavaptan->V2R Competitive Blockade Gs Gs Protein V2R->Gs Stimulates AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 AQP2 Vesicles PKA->AQP2 Phosphorylates Apical Apical Membrane Insertion AQP2->Apical Translocates Water Water Reabsorption Apical->Water Facilitates

Signaling cascade of V2R antagonism by (S)-Mozavaptan.

Quantitative Pharmacological Profile

The efficacy of Mozavaptan is heavily reliant on its selectivity for the V2 receptor over the V1 receptor (which mediates vasoconstriction and hepatic glycogenolysis). The table below summarizes the quantitative binding affinities that define its pharmacological profile .

Compound / LigandTarget ReceptorTissue LocalizationBinding Affinity (IC₅₀)Selectivity Ratio (V2:V1)
Mozavaptan (Racemate) Vasopressin V2Renal Collecting Ducts~14.0 nM~85-fold
Mozavaptan (Racemate) Vasopressin V1Liver / Vasculature~1,200.0 nMN/A
Arginine Vasopressin (AVP) Vasopressin V2Renal Collecting Ducts~1.38 nMN/A

Note: The high selectivity for V2 ensures that aquaresis is achieved without triggering off-target hemodynamic shifts associated with V1 blockade.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of a V2R antagonist like (S)-Mozavaptan, researchers must employ self-validating in vitro systems. The following protocols detail the steps and the underlying causality required to measure target engagement and functional endpoints.

Protocol 1: Intracellular cAMP Accumulation Assay (TR-FRET)

Objective: To quantify the dose-dependent inhibition of AVP-induced cAMP production by (S)-Mozavaptan. Causality & Design: This assay directly measures the immediate downstream product of V2R activation. By using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system, we ensure high sensitivity and low background noise.

  • Cell Preparation: Seed LLC-PK1 cells (a porcine renal epithelial cell line stably expressing human V2R) at 1×104 cells/well in a 384-well microplate.

  • Starvation Phase: Incubate cells in serum-free DMEM for 4 hours prior to the assay.

    • Expert Insight: Serum starvation is critical to eliminate basal growth factor signaling that can cross-talk with cAMP pathways, ensuring a stable, low baseline.

  • Pre-incubation: Treat cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) and varying concentrations of (S)-Mozavaptan (0.1 nM to 10 µM) for 30 minutes at 37°C.

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the degradation of cAMP, ensuring that the measured cAMP strictly reflects adenylyl cyclase activity. Pre-incubation allows the antagonist to achieve equilibrium binding at the V2R before agonist introduction.

  • Agonist Stimulation: Add AVP at its pre-determined EC80​ concentration (e.g., 1 nM) and incubate for exactly 15 minutes. Using an EC80​ rather than a saturating dose ensures the assay window is sensitive to competitive antagonism.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the labeled cAMP tracer and anti-cAMP antibody. Read the plate on a compatible microplate reader (e.g., PHERAstar) after a 1-hour incubation.

Workflow Step1 Cell Culture (LLC-PK1) Step2 Starvation (Serum-free) Step1->Step2 Step3 Pre-incubation ((S)-Mozavaptan + IBMX) Step2->Step3 Step4 Stimulation (AVP addition) Step3->Step4 Step5 Cell Lysis Step4->Step5 Step6 Quantification (TR-FRET) Step5->Step6

Experimental workflow for validating V2R antagonist efficacy.

Protocol 2: AQP2 Translocation Confocal Microscopy

Objective: To visually confirm that (S)-Mozavaptan prevents the trafficking of AQP2 to the apical membrane. Causality & Design: While cAMP accumulation proves target engagement, visualizing AQP2 proves the functional physiological endpoint.

  • Cell Culture: Grow LLC-PK1 cells stably expressing GFP-tagged AQP2 on glass coverslips until they form a polarized monolayer.

  • Treatment: Expose the polarized cells to either vehicle, AVP (10 nM) alone, or AVP (10 nM) + (S)-Mozavaptan (1 µM) for 30 minutes.

  • Fixation: Wash rapidly with ice-cold PBS to halt trafficking, then fix with 4% Paraformaldehyde (PFA) for 15 minutes.

    • Expert Insight: Immediate fixation is required to cross-link proteins and "freeze" the spatial distribution of AQP2 vesicles before they can be endocytosed back into the cytoplasm.

  • Imaging: Mount the coverslips with DAPI (nuclear stain) and image using a confocal laser scanning microscope.

    • Expert Insight: Confocal z-stacking is mandatory. Standard epifluorescence cannot reliably distinguish between AQP2 localized at the apical membrane versus AQP2 pooled in sub-apical intracellular vesicles.

References

  • Yamamura, Y., et al. "Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist." British Journal of Pharmacology 105.4 (1992): 787-791. URL:[Link]

  • Peri, A., et al. "Vaptans: A new option in the management of hyponatremia." Indian Journal of Endocrinology and Metabolism 15.Suppl3 (2011): S246-S251. URL:[Link]

Exploratory

Foreword: Understanding (S)-Mozavaptan Beyond the Surface

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (S)-Mozavaptan (S)-Mozavaptan, a member of the vaptan class of drugs, represents a targeted therapeutic strategy for managing water imbalance di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (S)-Mozavaptan

(S)-Mozavaptan, a member of the vaptan class of drugs, represents a targeted therapeutic strategy for managing water imbalance disorders.[1][2] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of its pharmacodynamic (PD) and pharmacokinetic (PK) properties. As researchers and drug development professionals, our goal is not merely to know what a compound does, but why and how it does it, and critically, how we can reliably measure it. This document is structured to follow that logical path: from the molecular target and its physiological consequences (Pharmacodynamics), through the drug's journey and disposition in the body (Pharmacokinetics), to the robust analytical methods required for its preclinical and clinical evaluation.

Part 1: Pharmacodynamics - The Core Mechanism of Aquaretic Action

The therapeutic efficacy of (S)-Mozavaptan is rooted in its precise interaction with the body's water regulation system. Understanding this interaction is fundamental to appreciating its clinical utility and potential side effects.

The Arginine Vasopressin (AVP) V2 Receptor: The Point of Interception

In normal physiology, the nine-amino acid peptide Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is the primary regulator of water reabsorption in the kidneys.[3] Its action is mediated through several receptor subtypes, with the V2 receptor being paramount for renal water handling.[3][4]

The process is as follows:

  • AVP Binding: AVP, released from the posterior pituitary, travels to the renal collecting ducts and binds to the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[4][5]

  • Signal Cascade: This binding activates a Gs-protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[5][6]

  • Aquaporin-2 Translocation: The resulting cascade leads to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[4][7]

  • Water Reabsorption: These channels create a pathway for free water to be reabsorbed from the urine back into the bloodstream, thus concentrating the urine and conserving body water.[3][7]

(S)-Mozavaptan functions as a potent and selective competitive antagonist at this V2 receptor.[8][9] It physically blocks the binding of AVP, thereby short-circuiting the entire signaling cascade.[5][7] The direct consequence is a prevention of AQP2 channel insertion, leading to the excretion of solute-free water—a process termed aquaresis .[1][5] This mechanism effectively corrects the dilutional hyponatremia seen in conditions like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), where excessive AVP release causes dangerous water retention.[2][7]

G cluster_0 Normal AVP Signaling cluster_1 Inhibition by (S)-Mozavaptan AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP Production AC->cAMP AQP2_Vesicle AQP2 Vesicle cAMP->AQP2_Vesicle Promotes AQP2_Membrane AQP2 Insertion into Membrane AQP2_Vesicle->AQP2_Membrane Translocation Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption Mozavaptan (S)-Mozavaptan V2R_Blocked V2 Receptor Mozavaptan->V2R_Blocked Competitively Binds & Blocks AVP No_Signal Signaling Cascade Blocked V2R_Blocked->No_Signal Aquaresis Aquaresis (Free Water Excretion) No_Signal->Aquaresis

(S)-Mozavaptan's inhibitory action on the AVP signaling pathway.
The Criticality of Receptor Selectivity

The "vaptan" class of drugs can be selective for the V2 receptor or have dual V1a/V2 antagonism.[6][10] (S)-Mozavaptan's value lies in its high selectivity for the V2 receptor. V1a receptors are located primarily on vascular smooth muscle cells, where their activation by AVP causes vasoconstriction.[3][6]

By selectively targeting the V2 receptor, (S)-Mozavaptan induces the desired aquaresis without the confounding hemodynamic effects of V1a receptor blockade (e.g., vasodilation). This targeted action minimizes off-target effects and simplifies the clinical management of its primary indication, hyponatremia.

Parameter V2 Receptor V1 Receptor Selectivity (V1/V2)
IC₅₀ 14 nM1.2 µM (1200 nM)~85-fold
Table 1: Receptor binding affinity of (S)-Mozavaptan, demonstrating its high selectivity for the V2 receptor. Data sourced from MedChemExpress.[8]

Part 2: Pharmacokinetics - The ADME Profile of (S)-Mozavaptan

The clinical utility of a drug is dictated not only by its mechanism but also by its ability to reach and remain at the target site in effective concentrations. This section details the absorption, distribution, metabolism, and excretion (ADME) profile of (S)-Mozavaptan.

Absorption, Metabolism, and Potential Interactions

(S)-Mozavaptan is an orally active compound, a key feature for patient compliance and chronic use.[7][8] Following oral administration, it is rapidly absorbed from the gastrointestinal tract.[7]

The primary route of metabolism is hepatic, predominantly via the cytochrome P450 enzyme system.[1] Specifically, CYP3A4 has been identified as a key enzyme in its metabolism. [7] This fact is not merely academic; it is the causal basis for predicting and managing significant drug-drug interactions.

  • Causality of Interactions:

    • CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir): Co-administration can decrease the metabolism of Mozavaptan, leading to higher plasma concentrations and a potentiated pharmacodynamic effect, increasing the risk of overly rapid water excretion and hypernatremia.[7]

    • CYP3A4 Inducers (e.g., rifampin, phenytoin): These can accelerate Mozavaptan metabolism, potentially reducing its plasma concentration and diminishing its therapeutic efficacy.[7]

Once metabolized, the drug yields multiple Phase I and Phase II metabolites.[1] It also exhibits substantial binding to plasma proteins.[1]

Preclinical Pharmacokinetics in Animal Models

While comprehensive, publicly available comparative pharmacokinetic data across multiple species is limited, studies in rats provide essential preclinical insights.[11] A validated UPLC-MS/MS method was successfully used to determine the pharmacokinetic parameters of Mozavaptan in rats following a single 3 mg/kg oral dose.[12] Such studies are foundational for establishing initial safety and efficacy, and for guiding dose selection in human trials.

Extrapolating from animal models to humans requires careful consideration of inter-species differences in drug metabolism, particularly in the expression and activity of CYP enzymes.[11]

The Pharmacokinetic/Pharmacodynamic (PK/PD) Nexus

The ultimate goal is to link drug concentration (PK) to the physiological response (PD). For (S)-Mozavaptan, this relationship is direct and measurable:

  • PK: Plasma concentration of (S)-Mozavaptan over time.

  • PD: A dose-dependent increase in urine flow (volume) and a corresponding decrease in urine osmolality (concentration).[8][11]

In hydrated conscious rats, oral administration of Mozavaptan at doses of 1-30 mg/kg resulted in a dose-dependent increase in urine output and a decrease in urine osmolality.[8] This clear PK/PD relationship allows for the development of dosing regimens that can be titrated to achieve a desired and safe rate of serum sodium correction.

Part 3: Bioanalytical Methodology - A Self-Validating System for Quantification

Trustworthy PK/PD data can only be generated from a robust, validated bioanalytical method. The choice of methodology is driven by the need for high sensitivity, selectivity, and throughput, especially when analyzing complex biological matrices like plasma.

Rationale for UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive technique for quantifying Mozavaptan in plasma.[13]

  • Expertise & Experience: The UPLC system provides rapid and highly efficient chromatographic separation of Mozavaptan from endogenous plasma components and potential metabolites. The tandem mass spectrometer offers exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion of Mozavaptan is selected and fragmented into a characteristic product ion. This precursor → product ion transition (e.g., m/z 428.16 → 119.03) acts as a unique mass fingerprint, virtually eliminating interference.[12][14]

  • Trustworthiness: The protocol's integrity is ensured by co-analyzing an internal standard (IS), such as carbamazepine, with every sample.[12] The IS is a compound with similar chemical properties that is added at a known concentration. It experiences the same sample preparation and analysis variability as Mozavaptan. By calculating the ratio of the Mozavaptan response to the IS response, we create a self-validating system that corrects for any potential inconsistencies during the analytical process.

G cluster_workflow UPLC-MS/MS Bioanalytical Workflow cluster_instrument Instrumental Analysis Plasma_Sample Rat Plasma Sample (+ Mozavaptan) Add_IS Spike with Internal Standard (IS) Plasma_Sample->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifuge & Collect Supernatant Protein_Precip->Centrifuge Inject Inject into UPLC-MS/MS Centrifuge->Inject UPLC UPLC Separation (BEH C18 Column) Inject->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS1 Quadrupole 1 (MS1) Selects Precursor Ion (m/z 428.16) ESI->MS1 Collision_Cell Quadrupole 2 (Collision Cell) Fragment Ion MS1->Collision_Cell MS2 Quadrupole 3 (MS2) Selects Product Ion (m/z 119.03) Collision_Cell->MS2 Detector Detector MS2->Detector

Workflow for the bioanalysis of (S)-Mozavaptan in plasma.
Protocol: UPLC-MS/MS Quantification of (S)-Mozavaptan in Rat Plasma

This protocol is synthesized from established methodologies and represents a robust starting point for preclinical pharmacokinetic studies.[12][13][14]

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Individually prepare stock solutions of (S)-Mozavaptan and Carbamazepine (Internal Standard) in methanol.[13]
  • Working Standard Solutions: Perform serial dilutions of the Mozavaptan stock solution with a 50:50 acetonitrile/water mixture to create working solutions for the calibration curve (e.g., 5-1000 ng/mL) and quality control (QC) samples.[13][14]
  • IS Working Solution: Dilute the Carbamazepine stock solution to a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of rat plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of the IS working solution to all tubes except the blank matrix.
  • Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean vial for analysis.

3. Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
  • Analytical Column: Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 50 mm.[12][13]
  • Mobile Phase: A gradient or isocratic mixture of 10mM ammonium acetate buffer and 0.1% formic acid in acetonitrile. A typical ratio is 30:70 (v/v).[12]
  • Flow Rate: 0.3 mL/min.[12]
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • MRM Transitions:
  • (S)-Mozavaptan: m/z 428.16 → 119.03.[12][14]
  • Carbamazepine (IS): m/z 237.06 → 179.10.[12][14]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Mozavaptan/IS) against the nominal concentration of the calibration standards.
  • Apply a weighted (1/x²) linear regression to the calibration curve.
  • Determine the concentration of Mozavaptan in QC and unknown samples by interpolating their peak area ratios from the regression line.
Method Validation Summary

A method is only as reliable as its validation. The described UPLC-MS/MS method must be fully validated according to regulatory guidelines to ensure its performance.

Validation Parameter Typical Acceptance Criteria Illustrative Performance Data
Linearity (Range) r² > 0.995 - 1000 ng/mL[14]
Accuracy Within ±15% of nominal (±20% at LLOQ)Between- and within-run accuracy ranged from 86.7% to 92.5%[14]
Precision (CV%) ≤15% (≤20% at LLOQ)Precision was less than 11.9%[14]
Selectivity No significant interfering peaks at the retention times of the analyte and IS.Method is highly selective due to MRM detection.
Matrix Effect Consistent response in the presence of matrix components.Assessed but specific values not detailed in sources.
Recovery Consistent and reproducible extraction from the matrix.Assessed but specific values not detailed in sources.
Table 2: Key validation parameters and illustrative data for the bioanalytical method of (S)-Mozavaptan.[14]

Conclusion

(S)-Mozavaptan is a highly selective, orally active vasopressin V2 receptor antagonist. Its pharmacodynamic effect—promoting free water excretion without significant electrolyte loss—is a direct and predictable consequence of its mechanism of action.[5][7] The pharmacokinetic profile is characterized by rapid absorption and metabolism primarily through CYP3A4, a critical consideration for avoiding drug-drug interactions.[1][7] The ability to reliably quantify (S)-Mozavaptan in biological matrices using validated UPLC-MS/MS methods underpins all preclinical and clinical development, providing the trustworthy data necessary to fully characterize its PK/PD relationship and ensure its safe and effective use in treating hyponatremia.[12]

References

  • Patsnap Synapse. (2024, June 14).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mozavaptan Hydrochloride?
  • Benchchem.
  • Drug Central. mozavaptan.
  • MedChemExpress. Mozavaptan (OPC-31260).
  • Benchchem. Application Notes and Protocols for the Analytical Standards of Mozavaptan Hydrochloride.
  • Taylor & Francis Online. (2018, May 10).
  • PubMed. (2018, July 15).
  • PubMed. (2011, January 15). Clinical implication of the antidiuretic hormone (ADH)
  • ResearchGate. (2025, August 06).
  • Veeprho.
  • Wikipedia. Mozavaptan.
  • Benchchem. A Comparative Guide to the Inter-Species Pharmacokinetics of Mozavaptan.
  • Selleckchem. Mozavaptan (hydrochloride).
  • PubMed. (2005, December 15).
  • Circulation. (2008, July 22).
  • PubMed. (2010, May 15). [Vasopressin receptor antagonists: the vaptans].
  • PubMed. Therapeutic potential of vasopressin-receptor antagonists in heart failure.

Sources

Foundational

(S)-Mozavaptan for Hyponatremia Research: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating (S)-Mozavaptan, a selective vasopressin V2 receptor antagonist, for the treatment of hypon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating (S)-Mozavaptan, a selective vasopressin V2 receptor antagonist, for the treatment of hyponatremia. The content herein is structured to offer not just procedural steps, but also the scientific rationale underpinning each experimental choice, ensuring a robust and well-validated research approach.

Section 1: Introduction to (S)-Mozavaptan and its Therapeutic Rationale

Hyponatremia, defined as a serum sodium concentration below 135 mEq/L, is the most common electrolyte disorder in hospitalized patients and is associated with significant morbidity and mortality[1]. A primary driver of euvolemic and hypervolemic hyponatremia is the excessive action of the hormone arginine vasopressin (AVP). AVP binds to the vasopressin V2 receptor (V2R) in the collecting ducts of the kidneys, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane. This increases water reabsorption, leading to a dilution of serum sodium[2][3][4][5].

(S)-Mozavaptan (also known as OPC-31260) is a non-peptide, orally active, selective V2R antagonist[6][7]. By competitively blocking the V2 receptor, it inhibits the effects of AVP, leading to an increase in free water excretion (aquaresis) without a significant loss of electrolytes[8][9][10]. This targeted mechanism makes it a compelling therapeutic agent for hyponatremia, particularly in the context of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH)[9]. Mozavaptan has been approved in Japan for the treatment of hyponatremia associated with SIADH due to ADH-producing tumors[11][12].

Physicochemical Properties of (S)-Mozavaptan

A thorough understanding of the compound's properties is fundamental for accurate experimental design, particularly for formulation and in vitro assay preparation.

PropertyValueSource
IUPAC Name N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide[13]
Molecular Formula C₂₇H₂₉N₃O₂[13]
Molecular Weight 427.5 g/mol [13]
CAS Number 137975-06-5 (free base)[14]
Appearance White to off-white crystalline powder (hydrochloride salt)[9]
Solubility (HCl salt) Soluble in DMSO and DMF (~30 mg/ml), Ethanol (~25 mg/ml). Limited solubility in water.[5][14]
Mechanism of Action: V2 Receptor Antagonism

(S)-Mozavaptan exerts its aquaretic effect by disrupting the AVP signaling pathway at the V2 receptor. The binding of AVP to the Gs-protein coupled V2 receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[5][8][15]. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates AQP2-containing vesicles, promoting their translocation to and insertion into the apical membrane of the collecting duct cells[3][15][16]. (S)-Mozavaptan competitively blocks AVP from binding to the V2R, thus inhibiting this entire cascade.

Mozavaptan_Mechanism_of_Action cluster_0 Collecting Duct Cell cluster_1 Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates Mozavaptan (S)-Mozavaptan Mozavaptan->V2R Blocks H2O_in Water Excretion (Aquaresis) Mozavaptan->H2O_in Promotes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocates to Membrane H2O_out Water Reabsorption AQP2_channel->H2O_out Facilitates membrane Apical Membrane InVitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism start Start: (S)-Mozavaptan Compound mem_prep 1. Prepare Membranes (hV2R-expressing cells) start->mem_prep cell_prep 1. Plate Cells (hV2R-expressing cells) start->cell_prep binding_assay 2. Competitive Radioligand Binding Assay ([³H]-AVP) mem_prep->binding_assay binding_analysis 3. Analyze Data (Calculate Ki) binding_assay->binding_analysis result result binding_analysis->result functional_assay 2. Stimulate with AVP in presence of Mozavaptan cell_prep->functional_assay cAMP_measure 3. Measure cAMP Levels functional_assay->cAMP_measure functional_analysis 4. Analyze Data (Calculate IC₅₀) cAMP_measure->functional_analysis functional_analysis->result Potency & Selectivity Profile

Caption: Workflow for in vitro characterization of (S)-Mozavaptan.

Section 3: In Vivo Efficacy Studies in a Hyponatremia Animal Model

To evaluate the therapeutic potential of (S)-Mozavaptan, a robust and reproducible animal model of hyponatremia is required. The most common model for SIADH involves the continuous infusion of a V2R agonist, such as desmopressin (dDAVP), combined with a high fluid intake to induce dilutional hyponatremia.[17]

Induction of SIADH-like Hyponatremia in Rats

This protocol is adapted from established methods for inducing hyponatremia in rats to test V2R antagonists.

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (250-300g).

    • House animals individually in metabolic cages to allow for accurate urine collection and measurement of food/water intake.

    • Allow a period of acclimatization before the study begins.

  • dDAVP Infusion:

    • Implant an osmotic minipump subcutaneously for continuous infusion of dDAVP.

    • A typical infusion rate to induce severe hyponatremia is 1-10 ng/hour.[17] The exact rate may need to be optimized.

  • Water Loading:

    • Provide a liquid diet or free access to a 5% dextrose solution in water to ensure high fluid intake.

    • Forced water-loading (e.g., an additional 10% of initial body weight per day via gavage) can be used to induce a more acute and severe hyponatremia.[17]

  • Monitoring and Induction of Hyponatremia:

    • Monitor body weight, water intake, and urine output daily.

    • Collect blood samples (e.g., from the tail vein) to monitor serum sodium levels.

    • Hyponatremia (serum sodium < 125 mEq/L) typically develops over 3-5 days.

Efficacy Testing of (S)-Mozavaptan

Once stable hyponatremia is established, the efficacy of (S)-Mozavaptan can be assessed.

  • Drug Administration:

    • Administer (S)-Mozavaptan orally (p.o.) via gavage. Doses in rats have been reported in the range of 10-30 mg/kg.[5]

    • A vehicle control group (e.g., 0.5% methylcellulose) should be included.

  • Pharmacodynamic Assessment:

    • Collect urine at regular intervals (e.g., every 2-4 hours for the first 8 hours, then at 24 hours) post-dosing.

    • Measure urine volume and urine osmolality. A successful aquaretic effect will be demonstrated by a dose-dependent increase in urine volume and a decrease in urine osmolality.[5][6]

    • Collect blood samples at key time points (e.g., 0, 4, 8, 24 hours) to measure the change in serum sodium concentration.

  • Data Analysis:

    • Compare the changes in urine volume, urine osmolality, and serum sodium between the Mozavaptan-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Section 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship is critical for translating preclinical findings to clinical applications.

Pharmacokinetic (PK) Study Design

A PK study in rats will determine key parameters such as Cmax, Tmax, AUC, and half-life.

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Drug Administration:

    • Administer a single oral dose of (S)-Mozavaptan (e.g., 3 mg/kg).[18] The vehicle should be optimized to ensure adequate absorption, as oral bioavailability can be low.[2] Co-solvent systems (e.g., PEG 400/water) are often used.[2]

    • For intravenous administration (to determine absolute bioavailability), a lower dose is administered via the tail vein.[6]

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K₂-EDTA).

    • Centrifuge to separate plasma and store at -80°C until analysis.[2]

  • Bioanalysis:

    • Quantify the concentration of (S)-Mozavaptan in plasma using a validated LC-MS/MS method.[8][18]

    • Chromatographic Conditions (Example):

      • Column: Acquity UPLC BEH™ C18 [18] * Mobile Phase: 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v) [18] * Flow Rate: 0.3 ml/min [18] * Mass Spectrometry (Example):

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • MRM Transition (Mozavaptan): m/z 428.16 → 119.03 [18] * MRM Transition (Internal Standard, e.g., Carbamazepine): m/z 237.06 → 179.10 [18]

  • PK Parameter Calculation:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[6]

PK/PD Modeling

By combining the PK data (drug concentration over time) with the PD data (e.g., change in serum sodium or urine osmolality over time) from the efficacy studies, a PK/PD model can be developed. This model is crucial for understanding the exposure-response relationship and for predicting effective dosing regimens in humans.

Section 5: Conclusion and Future Directions

(S)-Mozavaptan is a potent and selective V2 receptor antagonist with a clear mechanism of action for the treatment of hyponatremia. The experimental frameworks provided in this guide offer a comprehensive approach to its preclinical evaluation. Future research should focus on long-term efficacy and safety studies, as well as investigations into its potential benefits in other conditions associated with fluid retention, such as congestive heart failure.[4] The continued development of robust animal models and advanced bioanalytical techniques will be paramount in further elucidating the therapeutic potential of this and other vaptan-class drugs.

References

  • A Comparative Guide to the Inter-Species Pharmacokinetics of Mozavaptan. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJseOfd2z18I4jsywxW5yOJz5zka-nRqwgWEefUEGZvDbJkNiV3fg1DYVT1JHdMgrG3sRkdOuCS71uBtYMTnYXX2F6rxwelNqVIjaE4wcEzxAxoRtiHnLiB2xr-Rd4Z7PpG_t_BGVbcnm2X8mE_sFXDic-YcAthTO2fbT50yDr6iqN8ewaHCd16PP1BVCvhT-CZf9qC3gMvYRkYW94TgCeZD6rUw==]
  • Application Note and Protocol: Bioanalytical Method for the Quantification of Mozavaptan in Rat Plasma using UPLC-MS/MS. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG15m2wKTP1K-x6fphlaV96qSvNDwZ0iPeOmg1TpVsgnsGSb7eHy5lwEbs5K9azqlHD7LDJlIehadYT7tyHUUgr3N7ij6Zt1vTdd9DaKCFxUKcYyc3ZbABGoIyBM8wcW1NfP8a2kcB0nwnetm9yaG9VAArGuYx5VIkutuDQXRr4qX0Nn_hI7IocIHUkeVp20B83pM6qjOxycQQZP0DS3AyUEbPXAo1VjYH7pUSZCvnLBRdL5ZwQYa4PTqnMubpsKK0Or5AIgkDwr9VoCqYw7gVj9bfLBw==]
  • Technical Support Center: Optimizing Oral Bioavailability of Mozavaptan in Rat Studies. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE4ni1qzfwkR3TsxjgjyKOEs2h18qXVwBalb2MefDQr0GxvmJCISsCQsBTLnd1ffGvOSXA38FZziX1yAmlVLuZQwuqZ-tMt0ufwyjoQEfr5g-gIWAzvLPJtZI5ZaUlk4BajChfbO_-CfgUycjiidBygoFDUOrm5Ns6PjOGNrHfqFLyQP9WWoI9rvzKOBo2C13SO3FO4oDv1JEcmpFnNNkEtds168yFr-RJOFluNE_xPAjX]
  • Mozavaptan. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/119369]
  • Al-Majed, A. A., Al-Zehouri, J., Al-Omar, M. A., & Naguib, I. A. (2018). UPLC/MS-MS Assay Development for Estimation of Mozavaptan in Plasma and Its Pharmacokinetic Study in Rats. Bioanalysis, 10(14), 1135-1145. [URL: https://pubmed.ncbi.nlm.nih.gov/29745750/]
  • An In-depth Technical Guide to Argipressin (Vasopressin) Binding Affinity for V1a and V2 Receptors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdBJGe8q4gYZPr6-_8q-WLfoF5jDrqglkEXUkOPXwJ0MD7z5378LP0yfN9KAdlfaXOZmFNa_QdoRiIQycI6rBljcxFveQEwVtgN6HUxGvWSSvJQJQzWGmu5iyQQYSAwLLNBp0eEzZRpuu5EK8gqL6-CvIK7DgciyD43k1LsrhsvNRHv8eouKQKfE1iq4j7aO1piCAUTaggKD61i2zpDKzTA_C-q3N_bI0ImSLaxF3jmNAOES8vmXBJcYlnXCFy]
  • Gheorghiade, M., Niazi, I., Ouyang, J., Czerwiec, F., Kambayashi, J., Zampino, M., & Orlandi, C. (2003). Vasopressin V2-receptor blockade with tolvaptan in patients with chronic heart failure: results from a double-blind, randomized trial. Circulation, 107(21), 2690-2696. [URL: https://pubmed.ncbi.nlm.nih.gov/12771010/]
  • Ghali, J. K., Koren, M. J., Taylor, J. R., Berl, T., Abraham, W. T., & Costanzo, M. R. (2006). Efficacy and safety of oral tolvaptan in patients hospitalized for heart failure and hyponatremia. Journal of the American College of Cardiology, 47(11), 2245-2251. [URL: https://www.jacc.org/doi/10.1016/j.jacc.2006.01.066]
  • Yamaguchi, K., Shijubo, N., Kodama, T., Mori, K., Sugiura, T., Kuriyama, T., ... & Ectopic ADH Syndrome Therapeutic Research Group. (2011). Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome. Japanese journal of clinical oncology, 41(1), 148-152. [URL: https://pubmed.ncbi.nlm.nih.gov/21087977/]
  • Mozavaptan hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/cas/138470-70-9]
  • Mozavaptan (hydrochloride). Cayman Chemical. [URL: https://www.caymanchem.com/product/14153/mozavaptan-(hydrochloride)]
  • Udelson, J. E., Smith, W. B., Hendrix, G. H., Paine, T. D., Czerwiec, F., & Orlandi, C. (2001). Acute hemodynamic effects of a new oral nonpeptide vasopressin V2 receptor antagonist, tolvaptan, in patients with heart failure. Journal of the American College of Cardiology, 38(5), 1463-1469. [URL: https://www.jacc.org/doi/10.1016/s0735-1097%2801%2901594-5]
  • human Vasopressin V2 Receptor, Frozen Cells. Revvity. [URL: https://www.perkinelmer.com/product/htscan-vasopressin-v2-frozen-cells-es-631-c]
  • Decaux, G., & Soupart, A. (2010). [Vasopressin receptor antagonists: the vaptans]. Endocrinologia y nutricion: organo de la Sociedad Espanola de Endocrinologia y Nutricion, 57(5), 209-216. [URL: https://pubmed.ncbi.nlm.nih.gov/21130961/]
  • Al-Majed, A. A., Al-Zehouri, J., Al-Omar, M. A., & Naguib, I. A. (2018). UPLC/MS–MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats. Bioanalysis, 10(14), 1135-1145. [URL: https://www.researchgate.
  • Human Arginine Vasopressin Receptor 2 Reporter Assay System (AVPR2). Indigo Biosciences. [URL: https://www.indigobiosciences.com/products/nuclear-receptor-assay-kits-and-services/gpcr-assays/human-arginine-vasopressin-receptor-2-reporter-assay-system-avpr2]
  • Mozavaptan HCl. MedKoo. [URL: https://www.medkoo.com/products/26682]
  • Che, T., Wang, Y., Li, J., Wang, Y., Li, M., Zhu, Z., ... & Xu, H. E. (2022). Structural insights into antagonist recognition by the vasopressin V2 receptor. Nature communications, 13(1), 1-11. [URL: https://www.
  • Human Arginine Vasopressin Receptor 2 Reporter Assay System. Cayman Chemical. [URL: https://www.caymanchem.com/product/600390/human-arginine-vasopressin-receptor-2-reporter-assay-system]
  • Desmopressin (DDAVP) Clamp. RK.MD. [URL: https://rk.md/2022/11/06/desmopressin-ddavp-clamp/]
  • Mozavaptan. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mozavaptan]
  • Miyazaki, T., Yamamura, Y., Onogawa, T., Nakamura, S., Kinoshita, S., Nakayama, S., ... & Mori, T. (2005). Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia. Endocrinology, 146(7), 3027-3033. [URL: https://pubmed.ncbi.nlm.nih.gov/15831573/]
  • Mozavaptan (OPC-31260). MedChemExpress. [URL: https://www.medchemexpress.com/mozavaptan.html]
  • Desmopressin (DDAVP). LITFL. [URL: https://litfl.com/desmopressin-ddavp/]
  • Ho, C. H., Chen, Y. C., & Lee, C. C. (2023). Protocolized proactive desmopressin plus 3% saline therapy for severe euvolemic hyponatremia in the wave of COVID-19: The local experience and the potential role of emergency departments. Journal of Acute Medicine, 13(3), 111. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10355449/]
  • Ho, C. H., Chen, Y. C., & Lee, C. C. (2023). Protocolized proactive desmopressin plus 3% saline therapy for severe euvolemic hyponatremia in the wave of COVID-19: The local experience and the potential role of emergency departments. Journal of Acute Medicine, 13(3), 111. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10355449/]
  • Verbalis, J. G., Goldsmith, S. R., Greenberg, A., Korzelius, C., Schrier, R. W., Sterns, R. H., & Thompson, C. J. (2013). Diagnosis, evaluation, and treatment of hyponatremia: expert panel recommendations. The American journal of medicine, 126(10), S1-S42. [URL: https://www.amjmed.com/article/S0002-9343(13)00622-5/fulltext]

Sources

Exploratory

Role of vasopressin V2 receptor in water retention

An In-Depth Technical Guide on the Core Role of the Vasopressin V2 Receptor in Water Retention Authored by Gemini, Senior Application Scientist Abstract The regulation of water homeostasis is a fundamental physiological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Core Role of the Vasopressin V2 Receptor in Water Retention

Authored by Gemini, Senior Application Scientist

Abstract

The regulation of water homeostasis is a fundamental physiological process, critical for maintaining cellular function and overall organismal health. Central to this regulatory network is the arginine vasopressin (AVP) system, with the vasopressin V2 receptor (V2R) acting as the primary mediator of antidiuresis in the kidney. As a G protein-coupled receptor (GPCR), the V2R translates the hormonal signal of AVP into a precise cellular response that culminates in the reabsorption of water from pro-urine.[1] This technical guide provides a comprehensive examination of the V2R's molecular biology, its intricate signaling cascade, and its definitive role in both physiological water retention and various pathological states. We will explore the molecular machinery that links V2R activation to aquaporin-2 trafficking, delve into the genetic and acquired disorders arising from V2R dysfunction, and discuss its significance as a premier target for therapeutic intervention. Furthermore, this guide furnishes detailed, field-proven experimental protocols for investigating V2R function, offering researchers and drug development professionals a robust framework for advancing our understanding of this critical receptor.

The Vasopressin V2 Receptor: A Molecular Keystone in Renal Function

The V2R is a member of the rhodopsin-like GPCR superfamily, characterized by seven transmembrane domains that anchor the receptor in the plasma membrane.[2][3] In the context of renal physiology, its expression is predominantly localized to the basolateral membrane of the principal cells lining the kidney's collecting ducts and connecting tubules.[4][5] This specific anatomical placement is critical, as it allows the receptor to sense circulating AVP released from the posterior pituitary gland in response to hyperosmolality or hypovolemia.[6][7]

Upon AVP binding, the V2R undergoes a conformational change that initiates a canonical Gs protein-mediated signaling cascade, distinguishing it from other vasopressin receptor subtypes that typically signal through Gq/11 pathways.[8][9] This unique signaling fidelity underscores its specialized role in controlling fluid homeostasis.[8]

The V2R Signaling Cascade: From Hormone Binding to Cellular Response

The activation of the V2R by AVP triggers a well-defined intracellular signaling pathway that serves to amplify the initial hormonal signal into a robust physiological action. The process is a classic example of GPCR-mediated signal transduction.

Mechanism of V2R Activation and Downstream Signaling:

  • Ligand Binding: Arginine vasopressin (AVP), released into the bloodstream, binds to the V2R on the basolateral surface of collecting duct principal cells.[5][6]

  • G Protein Coupling: This binding event induces a conformational shift in the V2R, facilitating its coupling to and activation of the heterotrimeric Gs protein.[1][4]

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase (AC).[6][10]

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6][11]

  • Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][12]

  • Phosphorylation Events: PKA proceeds to phosphorylate various intracellular substrates, most notably the aquaporin-2 (AQP2) water channel.[6][13]

V2R_Signaling_Pathway cluster_membrane Basolateral Membrane cluster_cytoplasm Cytoplasm AVP AVP (Vasopressin) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein (α, β, γ) V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active AQP2_vesicle AQP2 Vesicle (Unphosphorylated) PKA_active->AQP2_vesicle Phosphorylates (at Ser256) AQP2_vesicle_p AQP2 Vesicle (Phosphorylated) AQP2_vesicle->AQP2_vesicle_p

V2R signaling cascade in a renal principal cell.

The Key Effector: Aquaporin-2 Trafficking

The ultimate goal of the V2R signaling cascade is to increase the water permeability of the apical membrane of the collecting duct cells, which is normally impermeable to water. This is achieved by controlling the cellular location of the aquaporin-2 (AQP2) water channel.[13][14]

  • Short-Term Regulation (Minutes): In the absence of AVP, AQP2 resides within intracellular vesicles.[15][16] PKA-mediated phosphorylation of AQP2 at the serine-256 residue is a critical signal that triggers the translocation of these AQP2-laden vesicles to the apical plasma membrane.[13] They fuse with the membrane, inserting AQP2 channels and rendering the cell permeable to water.[14][15] This allows water to move from the tubular lumen into the cell, down the osmotic gradient established by the renal medulla.

  • Long-Term Regulation (Hours to Days): Sustained AVP stimulation also leads to an increase in the total cellular abundance of AQP2 protein through enhanced transcription of the AQP2 gene.[14][15] This long-term adaptation ensures a greater capacity for water reabsorption during periods of chronic dehydration or high AVP levels.

AQP2_Trafficking cluster_signaling Lumen Tubular Lumen (Low Osmolality) ApicalMembrane Apical Membrane AQP2 Cytoplasm Cytoplasm BasolateralMembrane Basolateral Membrane V2R AQP3/4 Interstitium Renal Interstitium (High Osmolality) Vesicle_pool Intracellular Vesicle Pool (AQP2) Vesicle_trafficking Vesicle Translocation Vesicle_pool->Vesicle_trafficking Mobilizes Vesicle_trafficking->ApicalMembrane:f1 Fuses & Inserts Signal PKA Activation Signal->Vesicle_pool Phosphorylates Water_in H₂O Water_in->ApicalMembrane:f1 Enters Cell Water_out H₂O Water_out->BasolateralMembrane:f2 Exits Cell

AVP-stimulated AQP2 trafficking and water reabsorption.

Pathophysiological Relevance of V2R Dysfunction

The critical role of the V2R in water balance is highlighted by the severe clinical syndromes that arise from its malfunction. These disorders can be broadly categorized by either a loss or gain of receptor function.

ConditionGenetic BasisReceptor FunctionPathophysiologyClinical Presentation
X-linked Nephrogenic Diabetes Insipidus (NDI) Loss-of-function mutations in the AVPR2 gene.[1][17]Impaired or absent V2R signaling.[18]Kidneys are insensitive to AVP, leading to an inability to concentrate urine.Extreme polyuria (excessive urination), polydipsia (intense thirst), and risk of severe dehydration.[1]
Nephrogenic Syndrome of Inappropriate Antidiuresis (NSIAD) Gain-of-function mutations in the AVPR2 gene.[1][19][20]Constitutive (ligand-independent) activation of the V2R.Continuous water reabsorption irrespective of AVP levels or plasma osmolality.Euvolemic or hypervolemic hyponatremia (low blood sodium) due to water retention.[19][21]

The V2 Receptor as a Therapeutic Target

The central role of the V2R in water retention makes it a compelling target for drug development, particularly for conditions characterized by inappropriate water retention and hyponatremia, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), congestive heart failure, and cirrhosis.[10][22]

V2R Antagonists (Vaptans): This class of nonpeptide, orally active drugs acts as competitive antagonists at the V2R.[12] By blocking the binding of AVP, vaptans inhibit the signaling cascade, prevent AQP2 translocation, and promote the excretion of electrolyte-free water—a process termed "aquaresis".[12][23]

  • Tolvaptan: The first FDA-approved V2R antagonist, used to treat clinically significant hypervolemic and euvolemic hyponatremia.[12][19] It is also approved to slow the progression of kidney cyst growth in Autosomal Dominant Polycystic Kidney Disease (ADPKD), where aberrant cAMP signaling is implicated.[24]

The development of vaptans represents a targeted therapeutic strategy that directly addresses the underlying pathophysiology of water retention disorders.[22]

Key Experimental Methodologies for V2R Research

A robust understanding of V2R pharmacology and cell biology relies on a suite of specialized in vitro assays. The following protocols are foundational for characterizing ligand-receptor interactions and functional outcomes.

Protocol 1: Radioligand Binding Assay for V2R

Causality: This assay directly quantifies the affinity (Kd) of a radiolabeled ligand for the V2R and the receptor density (Bmax) in a given tissue or cell preparation.[25][26] Competition assays, a variation of this protocol, are used to determine the affinity (Ki) of unlabeled compounds (e.g., novel antagonists) by measuring their ability to displace the radioligand.[26] It is the gold standard for assessing direct ligand-receptor interaction.[27][28]

Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human V2R.

    • Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

  • Saturation Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg protein) to each well.

    • Add increasing concentrations of a V2R-specific radioligand (e.g., [³H]-Arginine Vasopressin).

    • For each concentration, prepare a parallel set of wells containing an excess of unlabeled AVP (e.g., 1 µM) to determine non-specific binding (NSB).

    • Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Self-Validation: Equilibration time must be determined empirically for each ligand/receptor system.[26]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

    • Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding at each concentration.

    • Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression software (e.g., GraphPad Prism) to derive Bmax and Kd values.

Protocol 2: cAMP Accumulation Assay

Causality: This functional assay quantifies the direct consequence of V2R activation: the production of the second messenger cAMP.[11][29] It is used to determine the potency (EC50) and efficacy (Emax) of agonists and the inhibitory potency (IC50) of antagonists.

Methodology:

  • Cell Plating:

    • Plate V2R-expressing cells into 96- or 384-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash cells with serum-free medium.

    • Pre-incubate cells with an inhibitor of phosphodiesterase (PDE), such as 1 mM isobutylmethylxanthine (IBMX), for 15-30 minutes.

    • Causality: IBMX prevents the enzymatic degradation of cAMP, allowing it to accumulate to measurable levels.[29]

    • For agonist testing, add varying concentrations of the test agonist (e.g., AVP, dDAVP) and incubate for a defined period (e.g., 30 minutes at 37°C).

    • For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist before adding a fixed, sub-maximal (e.g., EC80) concentration of a known agonist like AVP.

    • Lyse the cells to release the accumulated cAMP.

  • cAMP Quantification:

    • Measure intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescent-based biosensor system (e.g., GloSensor).[30] These kits provide a robust and high-throughput method for quantification.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the log of the agonist/antagonist concentration.

    • Fit the curves using a four-parameter logistic equation to determine EC50/IC50 and Emax values.

Protocol 3: Immunofluorescence-Based AQP2 Trafficking Assay

Causality: This imaging-based assay provides direct visual evidence of the physiological endpoint of V2R activation—the translocation of AQP2 to the plasma membrane. It is crucial for validating that the upstream signaling events translate into the correct cellular action.

Methodology:

  • Cell Culture:

    • Grow polarized epithelial cells (e.g., MDCK or mpkCCD cells) stably expressing AQP2 on permeable filter supports (e.g., Transwell inserts). This allows for the establishment of distinct apical and basolateral domains, mimicking the in vivo environment.

  • Stimulation:

    • Wash cells and replace with fresh serum-free medium.

    • Treat cells by adding a V2R agonist (e.g., 10 nM dDAVP) to the basolateral medium. Use untreated cells as a negative control.

    • Incubate for 30 minutes at 37°C.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde (PFA).

    • Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody specific for AQP2.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

    • Mount the filter on a glass slide with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a confocal laser scanning microscope.

    • Acquire Z-stack images to resolve the apical, intracellular, and basolateral regions of the cells.

    • Analysis: In unstimulated cells, AQP2 staining will be predominantly diffuse and punctate within the cytoplasm.[16] In agonist-stimulated cells, a sharp, bright line of AQP2 staining will be clearly visible at the apical membrane, indicating successful translocation.[4]

Conclusion and Future Directions

The vasopressin V2 receptor is an exquisitely tuned molecular switch that plays an indispensable role in the regulation of body water balance. Its well-characterized signaling pathway, from ligand binding to the trafficking of AQP2 water channels, provides a clear and compelling model of GPCR function. The profound clinical consequences of V2R mutations, ranging from the life-threatening dehydration of NDI to the dangerous hyponatremia of NSIAD, firmly establish its physiological importance.

The successful development of V2R antagonists has translated this fundamental biological knowledge into tangible clinical benefits, offering a targeted approach to managing disorders of water imbalance. Future research will likely focus on developing biased agonists or antagonists that can fine-tune V2R signaling, potentially separating desired therapeutic effects from unwanted side effects. Furthermore, a deeper understanding of the protein-protein interaction networks that govern AQP2 trafficking may reveal novel targets for intervention. The V2R system remains a rich and rewarding field of study, promising further insights into renal physiology and new avenues for therapeutic innovation.

References

  • Bernier, V. et al. (1986). V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology. Frontiers in Pharmacology. Available at: [Link]

  • Morel, A. et al. (2000). Mutations in the vasopressin V2 receptor and aquaporin-2 genes in 12 families with congenital nephrogenic diabetes insipidus. Journal of the American Society of Nephrology. Available at: [Link]

  • Bankir, L. et al. (2014). The physiological and pathophysiological functions of renal and extrarenal vasopressin V2 receptors. Physiological Reviews. Available at: [Link]

  • Tajima, T. et al. (1994). Novel mutations in the V2 vasopressin receptor gene in two pedigrees with congenital nephrogenic diabetes insipidus. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Kwon, T. H. et al. (2013). Molecular mechanisms regulating aquaporin-2 in kidney collecting duct. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Nielsen, S. et al. (1999). Key Roles of Renal Aquaporins in Water Balance and Water-Balance Disorders. Physiology. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Available at: [Link]

  • Oksche, A. & Rosenthal, W. (1998). Vasopressin receptor mutations and nephrogenic diabetes insipidus. Kidney International. Available at: [Link]

  • Tajima, T. et al. (1994). Novel mutations in the V2 vasopressin receptor gene in two pedigrees with congenital nephrogenic diabetes insipidus. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Wikipedia. (n.d.). Aquaporin-2. Available at: [Link]

  • Deen, P. M. T. et al. (2000). Physiology and pathophysiology of the vasopressin-regulated renal water reabsorption. Nephron. Available at: [Link]

  • Patsnap Synapse. (2025). What AVPR2 antagonists are in clinical trials currently?. Available at: [Link]

  • Hoorn, E. J. & Zietse, R. (2017). Syndrome of Inappropriate Antidiuresis: From Pathophysiology to Management. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Robben, J. H. et al. (2004). Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells. Molecular Biology of the Cell. Available at: [Link]

  • Liv Hospital. (2026). How ADH Hormone Works: Functions and Mechanisms. Available at: [Link]

  • Ranieri, M. et al. (2019). Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders. F1000Research. Available at: [Link]

  • Bankir, L. (2017). Vasopressin V2 receptors, ENaC, and sodium reabsorption: a risk factor for hypertension?. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the regulation of body fluid retention by.... Available at: [Link]

  • Innoprot. (n.d.). V2 Vasopressin Receptor Assay. Available at: [Link]

  • Knepper, M. A. (2008). Vasopressin and the Regulation of Aquaporin-2. Comprehensive Physiology. Available at: [Link]

  • Bankir, L. et al. (2014). The physiological and pathophysiological functions of renal and extrarenal vasopressin V2 receptors. Physiological Reviews. Available at: [Link]

  • KEGG. (n.d.). Vasopressin-regulated water reabsorption - Homo sapiens (human). Available at: [Link]

  • Verbalis, J. G. (2002). Vasopressin V2 receptor antagonists. Journal of Molecular Endocrinology. Available at: [Link]

  • Zhang, Y. et al. (2023). Structure–Affinity and Structure–Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Verbalis, J. G. (2001). Vasopressin V2 receptor antagonists. Cardiovascular Research. Available at: [Link]

  • Peri, A. (2020). Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH): Optimal Management. Therapeutics and Clinical Risk Management. Available at: [Link]

  • Verbalis, J. G. (2002). Vasopressin V2 receptor antagonists. Journal of Molecular Endocrinology. Available at: [Link]

  • Gankam Kengne, F. & Decaux, G. (2023). Syndrome of Inappropriate Antidiuretic Hormone Secretion. StatPearls. Available at: [Link]

  • Oiso, Y. et al. (2012). Analysis of the V2 Vasopressin Receptor (V2R) Mutations Causing Partial Nephrogenic Diabetes Insipidus Highlights a Sustainable Signaling by a Non-peptide V2R Agonist. The Journal of Biological Chemistry. Available at: [Link]

  • Janovick, J. A. et al. (2012). High Throughput Screen for Pharmacoperones of the Vasopressin Type 2 Receptor. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Yasir, M. & Mechanic, O. (2025). Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH): Etiology, Pathogenesis, Clinical Manifestations, Diagnosis, Treatment, and Prophylaxis. International Journal of Medical Sciences. Available at: [Link]

  • Wetzels, J. F. M. et al. (2008). Diverse vasopressin V2 receptor functionality underlying partial congenital nephrogenic diabetes insipidus. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Tamma, G. & Valenti, G. (2022). Pathophysiology of Drug-Induced Hyponatremia. MDPI. Available at: [Link]

  • Robben, J. H. et al. (2004). Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells. Molecular Biology of the Cell. Available at: [Link]

  • Laycock, J. F. & Shen, T. (2000). From vasopressin receptor to water channel: intracellular traffic, constraint and by-pass. Journal of Endocrinology. Available at: [Link]

  • Bernier, V. et al. (2015). V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology. Frontiers in Pharmacology. Available at: [Link]

  • Morello, J. P. et al. (2000). Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants. Journal of Clinical Investigation. Available at: [Link]

  • Assay Genie. (n.d.). Human AQP2 (Aquaporin 2, Collecting Duct) ELISA Kit. Available at: [Link]

  • Frick, A. et al. (2014). X-ray structure of human aquaporin 2 and its implications for nephrogenic diabetes insipidus and trafficking. PNAS. Available at: [Link]

  • Di Mise, A. et al. (2017). Gain-of-function mutations of the V2 vasopressin receptor in nephrogenic syndrome of inappropriate antidiuresis (NSIAD): a cell-based assay to assess constitutive water reabsorption. ResearchGate. Available at: [Link]

  • Moeller, H. B. et al. (2016). Vasopressin-Independent Regulation of Aquaporin-2 by Tamoxifen in Kidney Collecting Ducts. Frontiers in Physiology. Available at: [Link]

  • Hoffert, J. D. et al. (2009). Identification of Phosphorylation-Dependent Binding Partners of Aquaporin-2 Using Protein Mass Spectrometry. Journal of Proteome Research. Available at: [Link]

  • Cheung, P. W. et al. (2018). Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary. American Journal of Physiology-Cell Physiology. Available at: [Link]

Sources

Foundational

A Technical Guide to the Effects of (S)-Mozavaptan on Aquaporin-2 Channels

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of (S)-Mozavaptan, a selective, non-peptide vasopressin V2 receptor (V2R) antagonist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (S)-Mozavaptan, a selective, non-peptide vasopressin V2 receptor (V2R) antagonist, and its molecular effects on the aquaporin-2 (AQP2) water channel. We will explore the canonical vasopressin-AQP2 signaling pathway, detail how (S)-Mozavaptan competitively inhibits this cascade, and present the experimental methodologies used to validate its mechanism of action. This document is intended to serve as a comprehensive resource for researchers investigating renal water balance, V2R pharmacology, and the development of therapies for disorders of water homeostasis such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) and hyponatremia.

Introduction: The Central Role of Vasopressin and AQP2 in Water Homeostasis

The maintenance of water balance is a critical physiological process governed by the antidiuretic hormone arginine vasopressin (AVP).[1][2] AVP is released from the posterior pituitary gland in response to increased plasma osmolality or decreased blood volume.[1] Its primary target in the kidney is the principal cells of the collecting ducts.[1][2]

Upon reaching the kidney, AVP binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) located on the basolateral membrane of these cells.[1][3] This binding event initiates a well-defined signaling cascade:

  • Receptor Activation : AVP binding activates the V2R, which in turn stimulates the Gs alpha subunit of its associated G-protein.[3]

  • cAMP Production : The activated Gs protein stimulates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[1][4]

  • PKA Activation : cAMP activates Protein Kinase A (PKA).[1][3]

  • AQP2 Phosphorylation & Translocation : PKA phosphorylates the AQP2 water channel at specific serine residues in its C-terminal tail, most notably Serine 256 (S256).[1][5][6][7] This phosphorylation is a critical signal that triggers the translocation of AQP2-containing vesicles from the cytoplasm to the apical plasma membrane.[2][8][9]

  • Increased Water Permeability : The insertion of AQP2 channels into the apical membrane dramatically increases water permeability, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, thereby concentrating the urine.[7][8]

Dysregulation of this pathway, often due to the non-osmotic release of AVP (as seen in SIADH), leads to excessive water retention, dilutional hyponatremia, and significant clinical complications.[1][3]

(S)-Mozavaptan: A Selective V2 Receptor Antagonist

(S)-Mozavaptan (also known as OPC-31260) is a potent and selective, orally active non-peptide antagonist of the vasopressin V2 receptor.[10][11] Its therapeutic action is derived from its ability to competitively inhibit the binding of endogenous AVP to the V2R.[4][10][12] This selectivity is a key feature, as it allows for targeted antagonism of renal water reabsorption without significantly affecting the V1a receptors responsible for vasoconstriction.[10][11]

Quantitative Data: Receptor Binding Affinity

The selectivity and potency of Mozavaptan have been quantified through in vitro binding assays. These studies are crucial for understanding its pharmacological profile and establishing effective dosing in preclinical and clinical research.

CompoundTarget ReceptorIC50Selectivity (V1/V2)
(S)-Mozavaptan Vasopressin V214 nM[10][11][12][13]~85-fold[10][11]
(S)-Mozavaptan Vasopressin V11.2 µM[10][11][12][14]

Table 1: Binding affinities of (S)-Mozavaptan for vasopressin receptors. IC50 represents the concentration of the drug required to inhibit 50% of AVP binding.

Mechanism of Action: Interruption of the AQP2 Trafficking Cascade

The core effect of (S)-Mozavaptan is the prevention of AVP-mediated AQP2 translocation. By competitively blocking the V2 receptor, Mozavaptan effectively halts the signaling cascade at its inception.[4][15] This blockade prevents the activation of adenylyl cyclase, thereby precluding the rise in intracellular cAMP and subsequent PKA activation.[4]

Without PKA-mediated phosphorylation, AQP2-containing vesicles are not trafficked to the apical membrane and remain in intracellular storage compartments.[15][16] The result is a decrease in the number of AQP2 water channels at the cell surface, leading to reduced water permeability of the collecting duct. This promotes aquaresis—the excretion of electrolyte-free water—which helps to correct plasma sodium levels in hyponatremic states.[4]

Signaling Pathway Diagram

The following diagram illustrates the AVP signaling pathway and the specific point of inhibition by (S)-Mozavaptan.

G cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane AVP AVP (Vasopressin) V2R V2 Receptor AVP->V2R Binds Mozavaptan (S)-Mozavaptan Mozavaptan->V2R Blocks Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates pAQP2_vesicle pS256-AQP2 Vesicle (phosphorylated) PKA->pAQP2_vesicle Phosphorylates AQP2_vesicle AQP2 Vesicle (unphosphorylated) AQP2_channel AQP2 Channel (Water Reabsorption) pAQP2_vesicle->AQP2_channel Translocates & Inserts

Caption: AVP signaling cascade and the inhibitory action of (S)-Mozavaptan.

Experimental Validation: Methodologies & Protocols

The mechanism of (S)-Mozavaptan's effect on AQP2 is validated through a series of established in vitro and in vivo experimental models. The causality behind these experimental choices is to first establish a model system that reliably mimics the physiological response to AVP (stimulation) and then to use this system to demonstrate blockade by the antagonist.

Experimental Workflow

G cluster_imaging Imaging Pathway cluster_blotting Biochemical Pathway start Start: Cultured Renal Cells (e.g., MDCK-AQP2) treatment Treatment Groups: 1. Vehicle (Control) 2. AVP Agonist (dDAVP) 3. dDAVP + (S)-Mozavaptan start->treatment incubation Incubation (e.g., 30 min at 37°C) treatment->incubation fix_lyse Cell Fixation (for Imaging) or Cell Lysis (for Blotting) incubation->fix_lyse immuno Immunofluorescence Staining (Primary anti-AQP2 Ab, Secondary fluorescent Ab) fix_lyse->immuno sds SDS-PAGE & Transfer fix_lyse->sds microscopy Confocal Microscopy immuno->microscopy quant_img Image Analysis: Quantify Apical Membrane Fluorescence Intensity microscopy->quant_img end Conclusion: Demonstrate Mozavaptan blocks dDAVP-induced AQP2 translocation & phosphorylation quant_img->end western Western Blotting (Primary anti-pS256-AQP2 Ab, Primary anti-Total AQP2 Ab) sds->western quant_blot Densitometry Analysis: Ratio of pS256 / Total AQP2 western->quant_blot quant_blot->end

Caption: Workflow for validating (S)-Mozavaptan's effect on AQP2.

Protocol 1: Immunofluorescence Microscopy for AQP2 Localization

This protocol is designed to visually demonstrate the subcellular localization of AQP2 in response to hormonal stimulation and V2R antagonism. Madin-Darby Canine Kidney (MDCK) cells stably expressing AQP2 are a standard model as they form polarized monolayers, mimicking the collecting duct epithelium.[9][17][18]

Objective: To visualize the blockade of AVP-agonist (dDAVP)-induced AQP2 translocation to the apical membrane by (S)-Mozavaptan.

Methodology:

  • Cell Culture:

    • Seed MDCK cells expressing rat AQP2 onto permeable filter supports (e.g., Transwell inserts) and culture until a polarized, confluent monolayer is formed (typically 5-7 days).[17] This is critical for establishing distinct apical and basolateral domains.

  • Treatment:

    • Pre-incubate a subset of cells with (S)-Mozavaptan (e.g., 1 µM) for 30 minutes. This step ensures the antagonist is bound to the V2R before the agonist is introduced.

    • Stimulate the cells by adding a V2R agonist like dDAVP (1-desamino-8-D-arginine vasopressin; e.g., 10 nM) to the basolateral medium for 20-30 minutes.[19] A control group receives only the vehicle.

    • Treatment Groups:

      • A) Vehicle Control (unstimulated)

      • B) dDAVP alone (stimulated)

      • C) (S)-Mozavaptan + dDAVP (blockade)

  • Fixation and Permeabilization:

    • Wash cells with ice-cold PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 20 minutes. Fixation cross-links proteins, preserving cellular architecture.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes. This step is necessary to allow antibodies to access intracellular epitopes.[18]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against total AQP2 overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature.

  • Imaging and Analysis:

    • Mount the filters onto glass slides.

    • Image the cells using a confocal laser scanning microscope, capturing both X-Y (en face) and X-Z (cross-section) projections.[18] The X-Z view is essential to definitively distinguish apical membrane localization from intracellular vesicles.[18][19]

    • Expected Outcome: Control cells will show diffuse cytoplasmic AQP2 staining. dDAVP-treated cells will show a strong, sharp band of AQP2 staining at the apical membrane.[19] Cells treated with Mozavaptan prior to dDAVP will resemble the control group, demonstrating a blockade of translocation.[15]

Protocol 2: Western Blotting for AQP2 Phosphorylation

This biochemical assay quantifies the phosphorylation state of AQP2, providing a direct measure of PKA activity downstream of the V2R. Phosphorylation at Serine 256 (pS256) is a well-established marker of AVP stimulation.[5][6]

Objective: To quantify the inhibition of dDAVP-induced AQP2 phosphorylation at S256 by (S)-Mozavaptan.

Methodology:

  • Cell Culture and Treatment:

    • Culture renal collecting duct cells (e.g., mpkCCD or MDCK-AQP2) in culture dishes.

    • Apply the same treatment groups as in Protocol 1 (Control, dDAVP, Mozavaptan + dDAVP).

  • Protein Extraction:

    • After treatment, immediately place dishes on ice and wash with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins during extraction.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Denature protein samples by boiling in Laemmli sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated S256-AQP2 (anti-pS256-AQP2) overnight at 4°C.

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Self-Validation: Strip the membrane and re-probe with an antibody against total AQP2. This is a crucial control to normalize the pS256 signal to the total amount of AQP2 protein, ensuring that observed changes are due to phosphorylation status and not changes in protein expression.[20]

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of pS256-AQP2 to total AQP2 for each sample.

    • Expected Outcome: The ratio of pS256/Total AQP2 will be low in control and Mozavaptan-treated groups, but significantly elevated in the dDAVP-only group.[15] This provides quantitative evidence that Mozavaptan blocks the signaling event leading to AQP2 phosphorylation.

Conclusion and Future Directions

(S)-Mozavaptan exerts its aquaretic effect by acting as a competitive antagonist at the vasopressin V2 receptor, thereby inhibiting the canonical AVP-cAMP-PKA signaling pathway. This blockade prevents the phosphorylation of AQP2 and its subsequent translocation to the apical plasma membrane of renal collecting duct cells. The methodologies outlined in this guide provide a robust framework for validating this mechanism and for screening novel V2R antagonists.

Future research may focus on exploring non-canonical signaling pathways affected by V2R antagonism, investigating potential off-target effects, and developing next-generation vaptans with improved pharmacokinetic and pharmacodynamic profiles for the treatment of water balance disorders.

References

  • Ranieri, M., Tamma, G., & Valenti, G. (2019). Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders. F1000Research, 8, F1000 Faculty Rev-121. [Link]

  • Hoffert, J. D., Pisitkun, T., Wang, G., Shen, R. F., & Knepper, M. A. (2010). Quantitative phosphoproteomic analysis reveals vasopressin V2-receptor–dependent signaling pathways in renal collecting duct cells. Proceedings of the National Academy of Sciences, 107(11), 5231-5236. [Link]

  • Sun, W., Wang, W., Wang, Y., Zhang, Y., Wang, J., Jiang, H., Sun, Y., & Li, J. (2020). Inner Ear Arginine Vasopressin-Vasopressin Receptor 2-Aquaporin 2 Signaling Pathway Is Involved in the Induction of Motion Sickness. The Journal of Neuroscience, 40(20), 4015-4028. [Link]

  • Schrier, R. W. (2007). Vasopressin and Aquaporin 2 (AQP2) in Clinical Disorders of Water Homeostasis. Seminars in Nephrology, 27(6), 631-641. [Link]

  • Marples, D., Christensen, B. M., Frokiaer, J., & Nielsen, S. (1998). Vasopressin V2-receptor-dependent regulation of AQP2 expression in Brattleboro rats. American Journal of Physiology-Renal Physiology, 275(4), F554-F564. [Link]

  • Liv Hospital. (2026, April 1). How ADH Hormone Works: Functions and Mechanisms. Retrieved from [Link]

  • Xie, L., Hoffert, J. D., Chou, C. L., Yu, M. J., Pisitkun, T., Knepper, M. A., & Fenton, R. A. (2010). Quantitative analysis of aquaporin-2 phosphorylation. American Journal of Physiology-Renal Physiology, 298(4), F1018-F1023. [Link]

  • Xie, L., Hoffert, J. D., Chou, C. L., Yu, M. J., Pisitkun, T., Knepper, M. A., & Fenton, R. A. (2010). Quantitative analysis of aquaporin-2 phosphorylation. American Journal of Physiology. Renal Physiology, 298(4), F1018–F1023. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mozavaptan Hydrochloride? Retrieved from [Link]

  • Sun, W., Wang, W., Wang, Y., Zhang, Y., Wang, J., Jiang, H., Sun, Y., & Li, J. (2020). Inner Ear Arginine Vasopressin-Vasopressin Receptor 2-Aquaporin 2 Signaling Pathway Is Involved in the Induction of Motion Sickness. The Journal of neuroscience : the official journal of the Society for Neuroscience, 40(20), 4015–4028. [Link]

  • Hoffert, J. D., Pisitkun, T., Wang, G., Shen, R. F., & Knepper, M. A. (2006). Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites. Proceedings of the National Academy of Sciences, 103(18), 7159-7164. [Link]

  • Takata, K., Matsuzaki, T., & Tajika, Y. (2008). Localization and trafficking of aquaporin 2 in the kidney. Histochemistry and Cell Biology, 130(2), 197-209. [Link]

  • Hoffert, J. D., Pisitkun, T., Wang, G., Shen, R. F., & Knepper, M. A. (2006). Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites. Proceedings of the National Academy of Sciences of the United States of America, 103(18), 7159–7164. [Link]

  • Cheung, P. W., & Jung, H. J. (2018). Intracellular location of aquaporin-2 serine 269 phosphorylation and dephosphorylation in kidney collecting duct cells. American Journal of Physiology. Cell Physiology, 314(3), C314–C327. [Link]

  • Olesen, E. T., Fenton, R. A., & Brown, D. (2015). Polarized Trafficking of AQP2 Revealed in Three Dimensional Epithelial Culture. PLOS ONE, 10(7), e0131739. [Link]

  • ResearchGate. (n.d.). Trafficking of AQP2 in MDCK cells expressing various forms of mutated AQP2. Retrieved from [Link]

  • Olesen, E. T., Fenton, R. A., & Brown, D. (2015). Polarized Trafficking of AQP2 Revealed in Three Dimensional Epithelial Culture. PLoS ONE, 10(7), e0131739. [Link]

  • ResearchGate. (n.d.). (A) MDCK cells were stained with AQP2 antibody (green) and rhodamine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Psychotropic drugs upregulate aquaporin-2 via vasopressin-2 receptor/cAMP/protein kinase A signaling in inner medullary collecting duct cells. Retrieved from [Link]

  • Kim, G. H. (2021). The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia. Frontiers in Physiology, 12, 674233. [Link]

  • Zhang, D., Liu, Z., Wang, X., Wang, Y., Zhang, X., Zhang, Y., ... & Sun, J. (2025). Structural insights into antagonist recognition by the vasopressin V2 receptor. Nature Communications, 16(1), 1-12. [Link]

  • Tamma, G., & Valenti, G. (2021). Updates and Perspectives on Aquaporin-2 and Water Balance Disorders. International Journal of Molecular Sciences, 22(23), 12959. [Link]

  • Nedvetsky, P. I., & Stefan, E. (2016). The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases. Frontiers in Pharmacology, 7, 49. [Link]

  • Knepper, M. A. (2012). Vasopressin and the Regulation of Aquaporin-2. Kidney International, 82(6), 615-626. [Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Pharmacological Profiling of (S)-Mozavaptan in Rat Models: Application Note &amp; Protocols

Introduction & Mechanistic Overview Mozavaptan (OPC-31260) is a potent, orally bioavailable, non-peptide competitive vasopressin V2 receptor (V2R) antagonist[1]. While the racemate is frequently utilized in broad assays,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Mozavaptan (OPC-31260) is a potent, orally bioavailable, non-peptide competitive vasopressin V2 receptor (V2R) antagonist[1]. While the racemate is frequently utilized in broad assays, the active enantiomer, (S)-Mozavaptan, possesses the optimal pharmacological profile for targeted V2R binding. It demonstrates an IC50​ of ~14 nM for the V2 receptor, exhibiting an approximate 85-fold selectivity over the V1 receptor[2].

Unlike classical diuretics (such as furosemide or hydrochlorothiazide) that promote sodium excretion, (S)-Mozavaptan functions as an aquaretic . It selectively binds to V2 receptors located on the basolateral membrane of principal cells in the renal collecting ducts. This blockade prevents arginine vasopressin (AVP)-stimulated Gs-protein activation, thereby suppressing intracellular cAMP elevation. Without cAMP, Protein Kinase A (PKA) cannot phosphorylate Aquaporin-2 (AQP2) vesicles, preventing their insertion into the apical membrane[3]. The physiological result is the excretion of solute-free water without significant changes in urinary sodium excretion[1]. This precise mechanism makes (S)-Mozavaptan a critical tool for researching dilutional hyponatremia, Syndrome of Inappropriate Antidiuretic Hormone (SIADH), and autosomal dominant polycystic kidney disease (ADPKD)[3].

V2R_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Kidney) AVP->V2R Binds Mozavaptan (S)-Mozavaptan Mozavaptan->V2R Blocks Aquaresis Aquaresis (Water Excretion) Mozavaptan->Aquaresis Ultimate Effect Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates AQP2 AQP2 Phosphorylation PKA->AQP2 Triggers WaterReabs Water Reabsorption AQP2->WaterReabs Apical Insertion

Figure 1: Mechanism of Action of (S)-Mozavaptan on the Vasopressin V2 Receptor Pathway.

Formulation and Pharmacokinetics in Rats

A critical challenge in in vivo rodent studies is the compound's poor aqueous solubility and extensive first-pass metabolism in the liver[4].

  • Vehicle Selection & Causality : To ensure accurate dosing and maximize gastrointestinal absorption, (S)-Mozavaptan must be formulated in a co-solvent system or a lipid-based suspension. A standard, field-proven protocol utilizes 20% PEG 400 in water or a 0.5% Methylcellulose aqueous suspension[4]. Formulating in PEG 400 increases the dissolution rate in the GI tract, directly correlating with a higher Cmax​ and shorter Tmax​ compared to simple aqueous suspensions. This rapid absorption is vital for observing acute aquaretic responses during short-term metabolic cage studies.

Experimental Protocols

Protocol A: Aquaretic Efficacy in Conscious Hydrated Rats
  • Objective : To quantify the dose-dependent aquaretic effect (urine volume and osmolality).

  • Self-Validating Design : This study must be performed in conscious rats. Anesthesia profoundly suppresses the glomerular filtration rate (GFR) and artificially stimulates endogenous AVP release, which would confound the aquaretic baseline[5].

Step-by-Step Methodology :

  • Preparation : Fast male Sprague-Dawley rats (250–300 g) for 12 hours overnight with ad libitum access to water. Rationale: Standardizing gastric emptying minimizes variability in intestinal transit time and drug absorption[4].

  • Dosing : Administer (S)-Mozavaptan via oral gavage at doses of 1, 10, and 30 mg/kg using a dosing volume of 5 mL/kg. Administer the vehicle alone to the control group.

  • Metabolic Housing : Immediately transfer rats to individual metabolic cages designed for the separate collection of urine and feces.

  • Sampling : Collect urine continuously. Record cumulative urine volumes at 2, 4, 6, 8, and 24 hours post-administration.

  • Analysis : Measure urine osmolality using a freezing-point depression osmometer. A successful aquaretic response is self-validated by a simultaneous, dose-dependent increase in urine volume and a precipitous drop in urine osmolality (often < 200 mOsm/kg H2​O )[1].

Protocol B: Therapeutic Efficacy in dDAVP-Induced SIADH Model
  • Objective : To evaluate the capacity of (S)-Mozavaptan to correct dilutional hyponatremia in a robust SIADH rat model.

Step-by-Step Methodology :

  • Minipump Implantation (Day 0) : Under isoflurane anesthesia, subcutaneously implant an osmotic minipump (e.g., Alzet) configured to deliver the V2-specific agonist 1-deamino-8-D-arginine vasopressin (dDAVP) at a continuous rate of 5 ng/hr[6].

  • Dietary Modification (Days 0-14) : House rats individually and restrict their diet exclusively to a liquid formula (40 mL/day). Rationale: Rats naturally reduce their water intake when water is retained. The liquid diet forces water consumption, ensuring the rapid and reliable development of dilutional hyponatremia[6].

  • Validation of Pathology (Day 7) : Draw blood via the tail vein. Confirm that serum sodium ( SNa​ ) has dropped below 120 mEq/L and serum osmolality ( SOsm​ ) is depressed before initiating treatment[6].

  • Treatment (Days 7-14) : Administer (S)-Mozavaptan (5 to 10 mg/kg/day, p.o.).

  • Endpoint Monitoring : Monitor SNa​ and SOsm​ every 12 hours for the first 48 hours of treatment, then daily to track the normalization of serum sodium levels.

SIADH_Workflow Day0 Day 0: Implant Osmotic Minipump (dDAVP 5 ng/hr) Diet Day 0-14: Liquid Diet (40 mL/day) Forces Water Intake Day0->Diet Day7 Day 7: Confirm Hyponatremia (S_Na < 120 mEq/L) Diet->Day7 Treatment Day 7-14: Administer (S)-Mozavaptan (Oral Gavage) Day7->Treatment Endpoint Endpoint: Measure S_Na recovery & Aquaretic Response Treatment->Endpoint

Figure 2: Experimental workflow for the dDAVP-induced SIADH rat model.

Expected Quantitative Outcomes

The following table summarizes the anticipated pharmacological responses based on established in vivo baseline data for the racemate (OPC-31260) in Sprague-Dawley rats[1],[6].

Experimental GroupDose (mg/kg, p.o.)4-hr Cumulative Urine Vol (mL)Urine Osmolality (mOsm/kg H2​O )Serum Sodium ( SNa​ , mEq/L)
Normal Rats (Control) Vehicle2.5 ± 0.51200 ± 150140 ± 2
Normal Rats 10 mg/kg12.0 ± 1.5250 ± 50142 ± 2
Normal Rats 30 mg/kg18.5 ± 2.0150 ± 30144 ± 2
SIADH Model (dDAVP) Vehicle1.0 ± 0.31800 ± 200118 ± 3
SIADH Model (dDAVP) 5 mg/kg15.0 ± 2.5280 ± 60138 ± 2

Note: Data represents synthesized mean values for illustrative comparison. True values will vary based on specific enantiomeric purity, formulation efficiency, and exact rat strain variations.

References[2] Mozavaptan (OPC-31260) | Vasopressin V2 Receptor Antagonist. Source: MedChemExpress. View Source[5] Mozavaptan (hydrochloride) (OPC 31260, CAS Number: 138470-70-9). Source: Cayman Chemical. View Source[3] Effectiveness of vasopressin V2 receptor antagonists OPC-31260 and OPC-41061 on polycystic kidney disease development in the PCK rat. Source: PubMed (J Am Soc Nephrol). View Source[4] Technical Support Center: Optimizing Oral Bioavailability of Mozavaptan in Rat Studies. Source: Benchchem. View Source[1] Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist. Source: PubMed (Br J Pharmacol). View Source[6] Therapeutic efficacy of non-peptide ADH antagonist OPC-31260 in SIADH rats. Source: PubMed (Kidney Int). View Source

Sources

Application

Application Note: Preparation and Dissolution of Mozavaptan for In Vitro Assays

Executive Summary Mozavaptan (OPC-31260) is a potent, orally active, and competitive non-peptide vasopressin receptor antagonist[1]. While it demonstrates high selectivity and efficacy in vitro, its lipophilic nature and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mozavaptan (OPC-31260) is a potent, orally active, and competitive non-peptide vasopressin receptor antagonist[1]. While it demonstrates high selectivity and efficacy in vitro, its lipophilic nature and high sensitivity to solvent moisture present unique handling challenges. This application note provides a self-validating, causally-driven protocol for dissolving Mozavaptan (both free base and hydrochloride salt forms) to ensure absolute reproducibility in receptor binding assays and cell-based models.

Pharmacological Context & Mechanism of Action

In vitro, Mozavaptan acts as a competitive antagonist at both the V2 and V1 vasopressin receptors, though it exhibits an ~85-fold higher affinity for the V2 receptor (IC₅₀ = 14 nM) compared to the V1 receptor (IC₅₀ = 1.2 μM)[1][2]. By blocking Arginine Vasopressin (AVP) from binding to the V2 receptor on the basolateral membrane of collecting duct cells, Mozavaptan prevents Gs-protein coupled cAMP accumulation, thereby inhibiting the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane[1].

Mozavaptan_Signaling AVP Arginine Vasopressin V2R V2 Receptor (Kidney) AVP->V2R Agonist Mozavaptan Mozavaptan (OPC-31260) Mozavaptan->V2R Competitive Antagonist cAMP cAMP Accumulation V2R->cAMP Gs Coupling AQP2 AQP2 Translocation cAMP->AQP2 PKA Activation

Fig 1: Mozavaptan competitively antagonizes the V2 receptor, blocking AVP-induced AQP2 translocation.

Physicochemical Properties & Solubility Profile

Mozavaptan is commercially available as both a free base and a hydrochloride (HCl) salt. The HCl salt generally offers slightly better aqueous solubility, but both forms require Dimethyl Sulfoxide (DMSO) for the preparation of highly concentrated, stable stock solutions[1][3].

PropertyMozavaptan (Free Base)Mozavaptan Hydrochloride
CAS Number 137975-06-5[2]138470-70-9[1]
Molecular Weight 427.54 g/mol 464.00 g/mol [3]
Max DMSO Solubility ~6.2 mg/mL to 85 mg/mL[2]~20.59 mg/mL to 93 mg/mL[1][3]
Water Solubility Insoluble / <1 mg/mL~10 - 11 mg/mL (Requires sonication)[1][3]
Ethanol Solubility ~10 mg/mL~6 mg/mL[3]

*Note: Maximum solubility limits vary heavily based on crystalline polymorphism and batch purity. A conservative target of 10 mM (approx. 4.64 mg/mL for the HCl salt) is highly recommended for stable stock generation.

Expert Insights: The Causality of Dissolution Mechanics

To guarantee scientific integrity, researchers must understand why specific handling steps are required, rather than blindly following a recipe:

  • The Hygroscopicity Problem: Both Mozavaptan powder and DMSO are highly hygroscopic. Moisture-contaminated DMSO significantly reduces the solubility limit of the compound[1][3]. If atmospheric water is introduced into the solvent, the lipophilic Mozavaptan molecules will undergo hydrophobic collapse, forming micro-precipitates that alter the true molarity of your stock. Causality: You must use freshly opened, anhydrous DMSO.

  • Thermal & Mechanical Energy Requirements: Dissolving Mozavaptan is rarely spontaneous at room temperature. The crystalline lattice energy of the solid powder must be actively disrupted. Causality: The protocol mandates ultrasonication combined with gentle warming (up to 60°C) to achieve a thermodynamically stable solution[1].

  • Freeze-Thaw Degradation: Repeated temperature cycling causes condensation inside the vial, introducing water into the DMSO stock and crashing the compound out of solution over time. Causality: Single-use aliquoting is strictly required.

Step-by-Step Dissolution Protocol (10 mM Stock)

Dissolution_Workflow Step1 1. Equilibrate Powder to RT Step2 2. Add Anhydrous DMSO Step1->Step2 Step3 3. Sonicate & Warm (Up to 60°C) Step2->Step3 Step4 4. Verify Clarity (10 mM Stock) Step3->Step4 Step5 5. Aliquot & Store (-80°C) Step4->Step5 Step6 6. Aqueous Dilution (Final DMSO <0.1%) Step5->Step6 Thaw immediately before assay

Fig 2: Standardized workflow for the preparation and storage of Mozavaptan in vitro stock solutions.

Phase 1: Preparation & Weighing
  • Equilibration: Remove the Mozavaptan vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining solubility[3].

  • Calculation: To prepare a 10 mM stock of Mozavaptan HCl (MW = 464.00 g/mol ), you need 4.64 mg of powder per 1 mL of solvent.

Phase 2: Stock Solution Generation
  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to the vial.

  • Energy Input: Vortex the mixture for 30 seconds. Transfer the vial to an ultrasonic water bath. Sonicate for 5–10 minutes. If the powder is not fully dissolved, warm the water bath to 60°C and continue sonication[1].

  • Validation Checkpoint: Hold the vial against a light source. The solution must be a 100% optically clear liquid with no visible particulate matter or cloudiness. If cloudiness persists, the DMSO may be moisture-compromised.

Phase 3: Aliquoting & Storage
  • Aliquoting: Immediately divide the 10 mM stock into 10–50 μL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -80°C. Under these conditions, the stock is stable for up to 6 months (for the HCl salt) to 2 years (for the free base)[1][2].

Phase 4: Aqueous Dilution for Assays
  • Working Solution: On the day of the assay, thaw a single aliquot at room temperature. Dilute directly into your pre-warmed aqueous assay buffer (e.g., PBS or cell culture media).

    • Critical Rule: Ensure the final concentration of DMSO in your biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Application in Receptor Binding Assays

Mozavaptan is frequently utilized in radioligand competitive binding assays. When preparing rat liver (V1) or kidney (V2) plasma membranes, Mozavaptan is used to displace [³H]-AVP[1][4].

  • Kinetic Constants: To determine binding kinetics, incubate plasma membranes with increasing concentrations of [³H]-AVP in the presence of Mozavaptan at concentrations ranging from 0.3 μM to 1 μM (for V1) or 3 nM to 10 nM (for V2)[4].

  • Self-Validation: Plot the saturation curve using Scatchard analysis. A successful preparation of Mozavaptan will yield a classic rightward shift in the Kd of [³H]-AVP without depressing the Bmax, confirming purely competitive antagonism[1][4].

References

  • Mozavaptan hydrochloride | Vasopressin V2 Receptor Antagonist | MedChemExpress. medchemexpress.com.
  • Mozavaptan (OPC-31260) | Vasopressin V2 Receptor Antagonist | MedChemExpress. medchemexpress.com.
  • Mozavaptan | Vasopressin Receptor - TargetMol. targetmol.com.
  • Mozavaptan (hydrochloride) | Vasopressin Receptor antagonist | CAS 138470-70-9 | Selleck. selleckchem.com.

Sources

Method

Dosing considerations for (S)-Mozavaptan in animal studies

Application Note: Dosing Considerations and In Vivo Protocols for (S)-Mozavaptan (OPC-31260) in Animal Models Executive Summary (S)-Mozavaptan (widely referenced in literature as OPC-31260) is a highly selective, orally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dosing Considerations and In Vivo Protocols for (S)-Mozavaptan (OPC-31260) in Animal Models

Executive Summary (S)-Mozavaptan (widely referenced in literature as OPC-31260) is a highly selective, orally active non-peptide vasopressin V2 receptor (V2R) antagonist. It is a critical pharmacological tool utilized in preclinical models to study aquaresis, hyponatremia, autosomal dominant polycystic kidney disease (ADPKD), and syndrome of inappropriate antidiuretic hormone (SIADH). As a Senior Application Scientist, I have structured this guide to synthesize pharmacokinetic data, formulation strategies, and self-validating in vivo protocols to ensure robust, reproducible animal studies.

Mechanistic Grounding & Pharmacology

Mozavaptan functions as a competitive antagonist at the V2 receptor, which is localized on the basolateral membrane of the renal collecting duct. It demonstrates a potent IC50 of ~14 nM for the V2R, offering approximately 85-fold selectivity over the V1 receptor (IC50 ~1.2 μM) 1[1].

The Causality of Aquaresis: Unlike classical diuretics (e.g., furosemide) that inhibit sodium reabsorption and risk electrolyte imbalance, mozavaptan specifically blocks arginine vasopressin (AVP) from binding to the V2R. This blockade prevents the activation of Gs-proteins and the subsequent adenylyl cyclase-mediated accumulation of intracellular cAMP. Without cAMP, Protein Kinase A (PKA) remains inactive and fails to phosphorylate Aquaporin-2 (AQP2) at Serine-256. Consequently, AQP2 vesicles do not translocate to the apical membrane, rendering the collecting duct impermeable to water and driving solute-free hypotonic diuresis (aquaresis) 2[2].

Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Basolateral Membrane) AVP->V2R Agonist Binding Mozavaptan (S)-Mozavaptan (OPC-31260) Mozavaptan->V2R Competitive Blockade Aquaresis Aquaresis (Water Excretion) Mozavaptan->Aquaresis Induces cAMP cAMP Accumulation V2R->cAMP Intracellular Cascade PKA Protein Kinase A (PKA) Activation cAMP->PKA Intracellular Cascade AQP2 AQP2 Phosphorylation & Translocation PKA->AQP2 Intracellular Cascade

Caption: V2R signaling blockade by (S)-Mozavaptan leading to aquaresis. (Max Width: 760px)

Pharmacokinetics & Inter-Species Dosing Dynamics

When designing in vivo studies, researchers must account for species-specific pharmacokinetic (PK) variations. Mozavaptan undergoes extensive first-pass metabolism via the cytochrome P450 system, resulting in relatively low oral bioavailability in rodents (e.g., ~5.9% in male rats) 3[3]. Therefore, oral doses must be scaled appropriately to achieve target systemic exposure.

Table 1: Quantitative Dosing Summary for Mozavaptan Across Animal Models

Species / ModelRouteDose RangeKey Pharmacodynamic OutcomeReference
Rat (Conscious)Oral (PO)1 – 30 mg/kgDose-dependent increase in urine flow; decreased osmolality.2[2]
Rat (Anesthetized)Intravenous (IV)10 – 100 μg/kgAcute inhibition of AVP-induced antidiuresis.4[4]
Mouse (ADPKD Model)Oral (Diet)0.05% – 0.1% (w/w)Reduction in cyst ratio and kidney weight (early intervention).5[5]
Dog (Motion Sickness)Oral (PO)0.9 – 3.6 mg/kgBlunting of V2R-AQP2 signaling; prevention of taste aversion.6[6]

Formulation & Vehicle Selection

Mozavaptan is highly lipophilic and requires careful formulation to ensure consistent dosing and prevent precipitation.

  • For Oral Administration (PO): Suspend the compound in 0.5% Methylcellulose or 5% Gum Arabic in distilled water. Causality: These viscous agents prevent the rapid settling of the lipophilic powder. Sonication for 10-15 minutes is mandatory to achieve a homogenous micro-suspension, preventing erratic absorption and high inter-subject variability.

  • For Intravenous/Intraperitoneal (IV/IP): Dissolve initially in 100% DMSO (solubility ~33.3 mg/mL) 7[7]. Dilute immediately prior to injection using a co-solvent system (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). Causality: Maintaining DMSO below 5% prevents vehicle-induced hemolysis and localized tissue necrosis, while PEG/Tween prevents the drug from precipitating out of solution upon contact with aqueous blood or interstitial fluid.

In Vivo Experimental Protocols

Workflow Step1 Acclimation (Metabolic Cages) Step2 Fasting (Water Ad Libitum) Step1->Step2 Step3 Dosing (S)-Mozavaptan Step2->Step3 Step4 Sample Collection (Urine/Blood) Step3->Step4 Step5 Bioanalysis (LC-MS/MS) Step4->Step5

Caption: Standard workflow for in vivo pharmacokinetic and aquaretic efficacy profiling. (Max Width: 760px)

Protocol A: Acute Aquaretic Efficacy in Conscious Rats This protocol establishes the baseline pharmacodynamic response (aquaresis) to Mozavaptan.

  • Acclimation: House male Sprague-Dawley rats (200-250g) individually in metabolic cages for 48 hours prior to the study. Causality: Metabolic cages separate urine from feces. Acclimation reduces stress-induced sympathetic activation, which can independently alter renal hemodynamics and baseline diuresis.

  • Preparation: Fast the animals overnight (12-16 hours) but provide water ad libitum. Causality: Fasting ensures consistent gastric emptying and drug absorption. However, restricting water while administering a V2R antagonist will precipitate severe dehydration, hypernatremia, and hypovolemic shock, confounding the data.

  • Baseline Validation (Self-Validating Step): Collect urine for 2 hours pre-dose. Measure baseline volume and osmolality. QC Check: If baseline osmolality is <800 mOsm/kg, exclude the animal, as it indicates pre-existing polyuria or a failure to concentrate urine naturally.

  • Dosing: Administer Mozavaptan (1, 10, or 30 mg/kg) via oral gavage using a dosing volume of 5 mL/kg.

  • Collection & Analysis: Collect urine at 0-2, 2-4, 4-8, and 8-24 hour intervals. Measure urine volume (gravimetrically) and osmolality (via freezing point depression osmometer). Expected Result: A dose-dependent increase in volume and a sharp drop in osmolality (approaching <200 mOsm/kg at peak efficacy).

Protocol B: Chronic Dosing in Murine Disease Models (e.g., ADPKD) For chronic efficacy studies (e.g., slowing cystogenesis in ADPKD), dietary admixture is preferred over daily gavage to minimize chronic stress.

  • Diet Preparation: Mill standard rodent chow and uniformly mix with Mozavaptan to achieve a 0.05% or 0.1% (w/w) concentration 5[5]. Pellet the mixture.

  • Timing of Intervention: Initiate treatment early in the disease progression (e.g., Day 21 in Pkd1-deletion mice). Causality: V2R antagonists prevent cAMP-driven cyst expansion. Initiating treatment at an advanced stage (e.g., Day 42) lacks renoprotective efficacy because massive cyst architecture and fibrosis have already irreversibly altered the renal parenchyma.

  • Monitoring: Weigh animals and measure water consumption twice weekly. Causality: Chronic aquaresis induces compensatory polydipsia. A failure to observe increased water intake indicates either sub-therapeutic dosing or a failure of the animal to compensate, risking fatal dehydration.

References

  • MedChemExpress:Mozavaptan (OPC-31260) | Vasopressin V2 Receptor Antagonist.
  • PubMed:Therapeutic potential of vasopressin V2 receptor antagonist in a mouse model for autosomal dominant polycystic kidney disease: optimal timing and dosing of the drug.
  • PubMed:Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist.
  • Ovid:Nonclinical Pharmacokinetics of a New Nonpeptide...
  • DOI:Inner Ear Arginine Vasopressin-Vasopressin Receptor 2-Aquaporin 2 Signaling Pathway Is Involved in the Induction of Motion Sickness.
  • TargetMol:Mozavaptan | Vasopressin Receptor.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting and Optimizing Oral Bioavailability of Mozavaptan

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and pharmacokineticists overcome the critical barriers associated with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and pharmacokineticists overcome the critical barriers associated with the oral delivery of Mozavaptan.

Mozavaptan (OPC-31260) is a potent, non-peptide vasopressin V2 receptor antagonist primarily utilized in the research and treatment of euvolemic and hypervolemic hyponatremia, such as Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH)[1]. However, its translation from in vitro efficacy to in vivo exposure is heavily bottlenecked by its poor oral bioavailability[2]. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to optimize your preclinical and clinical formulations.

Section 1: Mechanistic Inquiries (Understanding the Bioavailability Barrier)

Q1: Why does Mozavaptan exhibit inherently poor oral bioavailability in preclinical models? A1: The low systemic exposure of Mozavaptan following oral administration is driven by a dual-barrier mechanism. First, it exhibits characteristics typical of poorly water-soluble drugs, severely limiting its dissolution rate in gastrointestinal (GI) fluids[3]. If the dissolution rate is slower than the GI transit time, the drug cannot permeate the enterocytes. Second, Mozavaptan and its structural analogs (e.g., tolvaptan) are highly susceptible to extensive first-pass metabolism mediated primarily by hepatic and intestinal CYP3A4 enzymes[4]. Therefore, even if the drug successfully dissolves and permeates the gut wall, a significant fraction is metabolically cleared before reaching systemic circulation.

Q2: How can I differentiate whether my low exposure is due to solubility limits or first-pass metabolism? A2: You must isolate the variables using a causality-driven approach.

  • Solubility/Permeability: Perform a two-stage biorelevant dissolution test (detailed in Section 3) coupled with a Caco-2 permeability assay. If the drug precipitates during the transition from gastric to intestinal pH, solubility is your primary bottleneck.

  • Metabolism: Conduct an in vitro microsomal stability assay using rat or human liver microsomes (RLM/HLM). If the intrinsic clearance ( CLint​ ) is high, first-pass metabolism is actively depleting your dose.

Pathway Dose Oral Administration (Mozavaptan) GI GI Tract (Dissolution) Dose->GI Enterocyte Enterocyte (Absorption) GI->Enterocyte Barrier1 Barrier: Low Aqueous Solubility GI->Barrier1 Liver Hepatic Portal (First-Pass) Enterocyte->Liver Systemic Systemic Circulation Liver->Systemic Barrier2 Barrier: CYP3A4 Metabolism Liver->Barrier2 Solution1 Solution: SEDDS / Amorphous Dispersions Barrier1->Solution1 Solution2 Solution: Lymphatic Transport Barrier2->Solution2 Solution1->GI Solution2->Systemic Bypasses Liver

Fig 1: Mechanistic barriers to Mozavaptan bioavailability and targeted formulation solutions.

Section 2: Formulation Strategies & Troubleshooting

Q3: What formulation strategies are most effective for enhancing Mozavaptan's GI absorption? A3: To overcome the dissolution rate-limited absorption, you must move away from simple aqueous suspensions. The table below summarizes the quantitative and qualitative impacts of advanced vehicle strategies[3].

Formulation StrategyMechanistic RationaleExpected Bioavailability (F%) EnhancementPreparation Complexity
Aqueous Suspension (0.5% MC) None. Acts as a baseline control.1.0x (Baseline)Low
Co-solvent System (PEG400/Water) Increases saturation solubility in the vehicle.2.0x - 3.0xLow
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice energy; generates and maintains supersaturation in GI fluids.4.0x - 6.0xHigh (Requires spray drying or hot-melt extrusion)
Lipid-Based Formulation (SEDDS) Solubilizes drug in lipid micelles; utilizes lymphatic transport to partially bypass hepatic first-pass metabolism.5.0x - 8.0xMedium

Q4: My pharmacokinetic (PK) data in rats shows high inter-subject variability (CV > 50%). How do I troubleshoot this? A4: High variability is the hallmark of in vivo precipitation. If Mozavaptan precipitates out of a co-solvent vehicle upon contact with gastric fluids, absorption becomes entirely dependent on the erratic re-dissolution of the precipitate.

  • Troubleshooting Step 1: Evaluate your vehicle's solvent capacity upon aqueous dilution. If you are using a co-solvent, switch to a Self-Microemulsifying Drug Delivery System (SMEDDS) or add precipitation inhibitors (e.g., HPMC, PVP) to maintain supersaturation.

  • Troubleshooting Step 2: Ensure strict fasting protocols. Food effects drastically alter lipid absorption, GI transit times, and splanchnic blood flow, which can skew the absorption profile of poorly soluble drugs.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol used in your formulation development must be a self-validating system. Do not proceed to in vivo animal dosing until these in vitro validations are passed.

Protocol A: Two-Stage Biorelevant Dissolution Assay

This assay validates whether your formulation can maintain Mozavaptan in a solubilized state during GI transit.

  • Preparation of Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Gastric Phase: Introduce the Mozavaptan formulation into 250 mL of SGF at 37°C with a paddle speed of 50 rpm. Pull aliquots at 5, 15, and 30 minutes.

  • Intestinal Transition: At exactly 30 minutes, inject a concentrated FaSSIF buffer to rapidly shift the vessel pH to 6.5, simulating gastric emptying.

  • Intestinal Phase: Pull aliquots at 45, 60, 90, and 120 minutes.

  • Self-Validation Check: Analyze all samples via HPLC. Pass Criteria: The formulation must show <10% drug precipitation within 60 minutes of the intestinal phase. If precipitation exceeds 10%, the formulation lacks sufficient polymeric precipitation inhibitors and will fail in vivo.

Protocol B: Preparation and Validation of Mozavaptan SMEDDS

Lipid-based formulations can significantly enhance absorption by increasing solubility and utilizing lipid uptake mechanisms[3].

  • Excipient Selection: Weigh Mozavaptan (API), a long-chain triglyceride oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).

  • Blending: Mix the lipid components at an optimized ratio (e.g., 2:5:3 Oil:Surfactant:Co-surfactant).

  • Solubilization: Add the Mozavaptan API to the lipid mixture. Vortex for 5 minutes and sonicate at 40°C until the mixture is visually clear.

  • Self-Validation 1 (Thermodynamic Stability): Subject the sealed mixture to three freeze-thaw cycles (-20°C to 40°C). Pass Criteria: The mixture must remain completely isotropic (clear) with no phase separation or API crystallization.

  • Self-Validation 2 (Emulsification Efficiency): Dilute 1 mL of the SMEDDS mixture into 100 mL of 0.1N HCl at 37°C under mild agitation. Pass Criteria: It must spontaneously form a transparent or slightly translucent bluish dispersion within 2 minutes, indicating a droplet size of <50 nm.

Protocol Step1 1. Weigh Mozavaptan & Lipid Excipients Step2 2. Mix Oil, Surfactant & Co-surfactant Step1->Step2 Step3 3. Vortex & Sonicate (40°C until clear) Step2->Step3 Check1 Isotropic Mixture after Freeze-Thaw? Step3->Check1 Step4 4. Aqueous Dilution Test (1:100 in 0.1N HCl) Check1->Step4 Yes Error1 Adjust Excipient Ratio (Drug Precipitated) Check1->Error1 No Check2 Clear Microemulsion (< 2 mins)? Step4->Check2 Step5 5. Droplet Size Analysis (<50 nm confirmed) Check2->Step5 Yes Error2 Increase Surfactant HLB (Phase Separation) Check2->Error2 No Error1->Step2 Error2->Step2

Fig 2: Step-by-step formulation and validation workflow for Mozavaptan SMEDDS.

Sources

Optimization

Technical Support Center: (S)-Mozavaptan In Vivo Applications

Welcome to the Application Scientist Support Center for (S)-Mozavaptan (also widely studied as OPC-31260). This guide is designed for researchers and drug development professionals experiencing variability in pharmacodyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for (S)-Mozavaptan (also widely studied as OPC-31260). This guide is designed for researchers and drug development professionals experiencing variability in pharmacodynamic responses across different animal models.

Unlike standard diuretics, (S)-Mozavaptan is a competitive vasopressin V2 receptor (V2R) antagonist that induces aquaresis (solute-free water excretion). Because its mechanism relies heavily on the highly conserved yet species-variable AVP/V2R signaling axis, researchers frequently encounter inter-species and inter-strain discrepancies. This guide synthesizes mechanistic causality, troubleshooting workflows, and self-validating protocols to ensure experimental integrity.

Mechanistic Overview: The V2R Signaling Axis

To troubleshoot variability, one must first understand the precise molecular intervention point of (S)-Mozavaptan. The drug competes with endogenous Arginine Vasopressin (AVP) at the basolateral membrane of renal collecting duct principal cells, preventing the Gs-protein coupled cascade that normally leads to Aquaporin-2 (AQP2) apical translocation[1].

V2R_Signaling AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (Basolateral Membrane) AVP->V2R Agonist Binding Mozavaptan (S)-Mozavaptan (OPC-31260) Mozavaptan->V2R Competitive Inhibition Gs Gαs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 AQP2 Phosphorylation & Apical Translocation PKA->AQP2 Water Water Reabsorption (Antidiuresis) AQP2->Water

Fig 1: Mechanism of (S)-Mozavaptan competitive inhibition on the AVP/V2R/AQP2 signaling pathway.

Frequently Asked Questions (Troubleshooting Variability)

Q1: Why is the aquaretic response to (S)-Mozavaptan robust in my PCK rats but severely blunted in Pkd1RC/RC mice? A: This is a classic issue rooted in species-specific intracellular enzyme kinetics. Mice possess inherently higher phosphodiesterase (PDE) activity in their kidneys compared to rats[2]. Because PDEs rapidly degrade cAMP, the baseline cAMP dynamics in mice are tightly restricted. When you administer (S)-Mozavaptan to block V2R and lower cAMP, the high PDE activity in mice masks the magnitude of the effect. To achieve the same phenotypic aquaresis seen in rats at 3–10 mg/kg, mouse models typically require a higher dose (10–30 mg/kg) or increased dosing frequency to overcome this rapid intracellular cAMP turnover[2].

Q2: I am observing unexpected hemodynamic changes (e.g., blood pressure drops) in my canine models. Is this normal for a V2 antagonist? A: No, but it is a known artifact of (S)-Mozavaptan at high doses. While newer agents (like tolvaptan or SR 121463A) are highly V2-selective, (S)-Mozavaptan (OPC-31260) exhibits a relatively poor V2 selectivity profile and acts as a mixed V2/V1a ligand in certain species[3]. Because V1a receptors mediate vascular smooth muscle constriction, cross-reactive blockade at higher systemic concentrations can induce vasodilation and subsequent blood pressure fluctuations. You must titrate the dose down or switch to a more selective agent if hemodynamic stability is critical to your study.

Q3: My pharmacokinetic (PK) data shows massive variability in oral bioavailability between individual rodents. How can I fix this? A: (S)-Mozavaptan is highly lipophilic and practically insoluble in water. If you are attempting to dissolve it in standard saline or PBS, the drug is precipitating in the gastrointestinal tract, leading to erratic absorption[4]. It must be formulated as a homogenous micro-suspension in a viscous vehicle (e.g., 0.6% methylcellulose) and sonicated thoroughly prior to oral gavage to ensure consistent gastrointestinal uptake[3].

Troubleshooting_Workflow Issue Issue: High Variability in Aquaretic Response CheckSpecies Identify Animal Model Issue->CheckSpecies Rat Rat Models (e.g., PCK, Wistar) CheckSpecies->Rat Mouse Mouse Models (e.g., Pkd1RC/RC) CheckSpecies->Mouse Dog Canine / Non-Human Primate CheckSpecies->Dog RatFix Standardize Dose: 3-10 mg/kg p.o. Check Formulation Rat->RatFix MouseFix Compensate for High PDE: Increase Dose/Frequency (10-30 mg/kg) Mouse->MouseFix DogFix Monitor V1a Cross-Reactivity (Hemodynamic Shifts) Dog->DogFix

Fig 2: Decision tree for troubleshooting species-specific variability in (S)-Mozavaptan efficacy.

Quantitative Data: Inter-Species Pharmacodynamics

To assist in allometric scaling and dose selection, the following table synthesizes the receptor binding affinities (Ki) and standard aquaretic doses across key species. Note the narrow selectivity window between V2 and V1a receptors[3].

SpeciesV2 Receptor Affinity (Ki, nM)V1a Receptor Affinity (Ki, nM)Selectivity Ratio (V1a/V2)Typical Aquaretic Dose (p.o.)Pharmacodynamic Notes
Rat 14.0 ± 2.0180 ± 20~12.8x3.0 - 10.0 mg/kgRobust aquaresis; low V1a interference at standard doses[3],[5].
Mouse >15.0 (Estimated)UnknownN/A10.0 - 30.0 mg/kgHigh PDE activity dampens cAMP response; requires higher dosing[2].
Human 9.6 ± 1.1130 ± 15~13.5x0.5 - 1.0 mg/kgHighly effective; free water excretion comparable to maximum water loading[4],[3].
Bovine 6.5 ± 0.8240 ± 30~36.9xN/AHighest V2 selectivity observed in vitro[3].
Standardized Experimental Protocol: Self-Validating Aquaretic Assessment

To ensure your in vivo data is trustworthy, you must prove that the observed urine output is driven by aquaresis (V2 antagonism) and not diuresis (general ion transport blockade). This protocol embeds causality checks directly into the workflow.

Phase 1: Formulation & Preparation

  • Vehicle Preparation: Prepare a 0.6% methylcellulose (MC) solution in distilled water.

  • Drug Suspension: Suspend (S)-Mozavaptan at a concentration allowing a standard gavage volume (e.g., 5 mL/kg). Sonicate for 15 minutes at room temperature to ensure a homogenous micro-suspension.

Phase 2: In Vivo Administration & Metabolic Tracking 3. Acclimation: House animals in individual metabolic cages for 48 hours prior to the experiment to establish baseline water intake and urine output. 4. Dosing: Administer the vehicle (Negative Control), (S)-Mozavaptan (10 mg/kg), and Furosemide (10 mg/kg, Positive Control) via oral gavage. 5. Collection: Collect urine at 2-hour intervals for the first 6 hours, followed by a final pooled collection at 24 hours[3].

Phase 3: Self-Validation & Causality Analysis 6. Osmolality & Electrolyte Profiling (Critical Step): Measure urine osmolality, Na+, and K+ concentrations.

  • Causality Check: A true V2 antagonist response will show a drastic drop in urine osmolality with no significant increase in total Na+ excretion[3]. If Na+ excretion in the Mozavaptan group matches the Furosemide group, suspect formulation contamination or extreme V1a cross-reactivity altering renal hemodynamics.

  • Tissue Harvesting: At T=6h (peak effect), euthanize a subset of animals. Rapidly dissect the renal medulla and snap-freeze in liquid nitrogen.

  • Molecular Confirmation: Perform an ELISA for intracellular cAMP and Western blot for phosphorylated AQP2 (p-AQP2).

    • Causality Check: Because (S)-Mozavaptan acts upstream by blocking Gs-coupled cAMP elevation, a successful blockade must directly correlate with decreased medullary cAMP and reduced p-AQP2 levels compared to vehicle controls[1].

References
  • A Comparative Guide to the Inter-Species Pharmacokinetics of Mozavaptan BenchChem URL
  • Vasopressin V2 receptor antagonists Cardiovascular Research - Oxford Academic URL
  • Journal of Clinical Investigation (JCI)
  • Effects of hydration in rats and mice with polycystic kidney disease PMC - NIH URL
  • UPLC/MS-MS Assay Development for Estimation of Mozavaptan in Plasma and Its Pharmacokinetic Study in Rats PubMed URL

Sources

Troubleshooting

Mechanistic Overview: The Causality of Mozavaptan-Induced Hypotension

Welcome to the Mozavaptan (OPC-31260) Technical Support Center . As researchers and drug development professionals, optimizing the therapeutic window of aquaretic agents requires precise pharmacokinetic and pharmacodynam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Mozavaptan (OPC-31260) Technical Support Center . As researchers and drug development professionals, optimizing the therapeutic window of aquaretic agents requires precise pharmacokinetic and pharmacodynamic control. This guide is designed to help you troubleshoot dose-limiting hypotension during preclinical and clinical evaluations of Mozavaptan, synthesizing receptor pharmacology with field-proven experimental methodologies.

Mozavaptan is a potent, competitive vasopressin V2 receptor antagonist[1]. While its primary clinical utility is the management of euvolemic or hypervolemic hyponatremia (such as in SIADH), researchers frequently encounter dose-limiting hypotension in preclinical animal models. This adverse hemodynamic event is a predictable pharmacological consequence driven by two distinct mechanisms:

  • Target-Mediated Volume Depletion (V2): Mozavaptan selectively blocks V2 receptors located on the basolateral membrane of the renal collecting ducts (IC50 ~14 nM)[2]. Uncompensated, rapid free water excretion (aquaresis) aggressively reduces extracellular fluid volume (ECFV), leading to progressive hypovolemic hypotension[3].

  • Off-Target Vasodilation (V1a): Mozavaptan exhibits an ~85-fold selectivity for V2 over V1a receptors (V1a IC50 ~1.2 µM)[4]. However, during rapid intravenous bolus dosing or at supratherapeutic oral doses, peak plasma concentrations ( Cmax​ ) can transiently exceed the V1a threshold. This inadvertently blocks endogenous arginine vasopressin (AVP) mediated vasoconstriction, causing an acute, precipitous drop in systemic vascular resistance.

G Mozavaptan Mozavaptan (OPC-31260) V2 V2 Receptor Blockade (IC50 ~14 nM) Mozavaptan->V2 High Affinity V1a V1a Receptor Blockade (IC50 ~1.2 µM) Mozavaptan->V1a Low Affinity (High Doses) Aquaresis Aquaresis (Free Water Excretion) V2->Aquaresis Vasodilation Vasodilation V1a->Vasodilation Hypovolemia Severe Hypovolemia (If over-dosed) Aquaresis->Hypovolemia Rapid fluid loss Hypotension Hypotension Risk Vasodilation->Hypotension Reduced vascular resistance Hypovolemia->Hypotension

Diagram 1: Mechanistic pathway of Mozavaptan-induced hypotension via V2 and V1a receptors.

Pharmacological Parameters & Dosing Table

To avoid hypotension, dosing must be strictly calibrated to stay within the V2-selective therapeutic window. Below is a summary of quantitative pharmacological data to guide your experimental design.

ParameterValueClinical / Experimental Context
V2 Receptor IC50 14 nMPrimary target for inducing highly hypotonic diuresis[5].
V1a Receptor IC50 1.2 µMOff-target threshold causing acute vasodilation[1].
Selectivity Ratio ~85-fold (V2:V1a)Narrows significantly at high doses or rapid IV administration[4].
Clinical Dose (Human) 30 mg / day (PO)Approved dose for excessive fluid retention/hyponatremia[6].
Preclinical IV Dose (Rat) 10 - 100 µg/kgUsed for acute AVP antagonism; high risk of V1a crossover[4].
Preclinical PO Dose (Rat) 1 - 30 mg/kgUsed for sustained aquaretic profiling with lower hypotensive risk[4].

Troubleshooting Guide & FAQs

Q: Why does my rat model show an acute drop in Mean Arterial Pressure (MAP) immediately after IV administration? A: An acute hypotensive event (within 1-5 minutes) is typically driven by V1a receptor antagonism rather than volume depletion. When Mozavaptan is administered via rapid IV bolus, the transient Cmax​ easily breaches the 1.2 µM threshold for V1a blockade[1]. Solution: Utilize a slow infusion pump over 15-30 minutes, or switch to oral gavage (PO) where slower absorption kinetics naturally blunt the Cmax​ spike.

Q: How do I differentiate between hypovolemic hypotension and V1a-mediated vasodilation in my experiments? A: The differentiation lies in the temporal dynamics of the experiment. V1a-mediated hypotension is immediate and often accompanied by reflex tachycardia. Conversely, hypovolemic hypotension develops progressively over 2 to 6 hours as urine output increases[3]. Monitoring continuous MAP alongside real-time metabolic cage urine output is essential to isolate the exact cause.

Q: What is the optimal vehicle for in vivo oral dosing to ensure consistent pharmacokinetics? A: Mozavaptan exhibits low aqueous solubility. For oral administration, formulating a homogeneous suspension in 0.5% Carboxymethylcellulose sodium (CMC-Na) at a concentration of 5 mg/mL ensures consistent gastrointestinal absorption[7]. Erratic absorption from poor formulations can lead to unpredictable PK profiles and sudden hypotensive episodes.

Experimental Protocol: In Vivo Hemodynamic and Aquaretic Assessment

To establish a self-validating system for your experiments, follow this step-by-step methodology to determine the maximum tolerated aquaretic dose of Mozavaptan without inducing a >15% reduction in MAP.

Step 1: Surgical Preparation & Baseline Validation

  • Implant telemetry transmitters (or exteriorized arterial catheters) into the femoral artery of Sprague-Dawley rats.

  • Allow a minimum 7-day recovery period.

  • Validation Check: Record MAP and heart rate for 2 hours prior to dosing. A stable baseline (MAP fluctuation < 5 mmHg) validates the system for accurate hypotensive detection.

Step 2: Vehicle Control & Fluid Loading

  • Administer a 20 mL/kg oral water load to conscious rats to induce a standardized hydrated state[4].

  • Administer the vehicle (0.5% CMC-Na) via oral gavage[7].

  • Validation Check: If MAP drops post-vehicle, the stress of the oral gavage is confounding the hemodynamic data, and the animal must be excluded from the cohort.

Step 3: Mozavaptan Administration & Titration

  • Administer Mozavaptan orally, starting at a conservative dose of 1 mg/kg[4].

  • Causality Note: Oral dosing is explicitly chosen over IV to blunt the Cmax​ spike, preventing off-target V1a-mediated acute vasodilation and isolating the V2-mediated aquaretic effects.

Step 4: Continuous Monitoring & Feedback Loop

  • House the animals in metabolic cages to collect urine while continuously recording MAP for 4-6 hours post-dose.

  • Validation Check: If MAP decreases by >15% from baseline, the dose is deemed hypotensive (indicating severe hypovolemia from excessive aquaresis). Withhold further dose escalation and initiate fluid resuscitation. If MAP remains stable while urine osmolality decreases, the aquaretic effect is successfully isolated.

Workflow Start Start: Animal Preparation Baseline Baseline Hemodynamic Monitoring Start->Baseline Dosing Mozavaptan Dosing (Start 1-10 mg/kg p.o.) Baseline->Dosing Monitor Continuous BP & Urine Output Dosing->Monitor Decision Is MAP drop > 15%? Monitor->Decision Adjust Reduce Dose / Fluid Resuscitation Decision->Adjust Yes Proceed Maintain Dose & Collect Data Decision->Proceed No Adjust->Monitor Re-evaluate

Diagram 2: In vivo experimental workflow for Mozavaptan titration and hemodynamic monitoring.

References

  • Selleckchem. "Mozavaptan (hydrochloride) | Vasopressin Receptor antagonist | CAS 138470-70-9 | Selleck".
  • NCATS Inxight Drugs. "MOZAVAPTAN".
  • Cayman Chemical. "Mozavaptan (hydrochloride) (OPC 31260, CAS Number: 138470-70-9)".
  • TargetMol. "Mozavaptan | Vasopressin Receptor - TargetMol".
  • J-Stage. "Therapeutic Potential of Vasopressin-Receptor Antagonists in Heart Failure".
  • MDPI. "RETRACTED: Vasopressin Receptor Antagonists for the Correction of Hyponatremia in Chronic Heart Failure: An Underutilized Therapeutic Option in Current Clinical Practice?".
  • MedChemExpress. "Mozavaptan (OPC-31260) | Vasopressin V2 Receptor Antagonist".

Sources

Optimization

Technical Support Center: Navigating Clinical Trial Challenges in Rare Diseases

A Senior Application Scientist's Guide for Researchers Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex landsc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex landscape of clinical trials for rare diseases, with a specific focus on the Syndrome of Inappropriate Antidiuresis (SIAD), also known as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale and field-tested insights to overcome the unique hurdles you will encounter.

Section 1: Patient-Centric Challenges: Recruitment, Retention, and Heterogeneity

The most significant barrier in rare disease research is the small, geographically dispersed, and often heterogeneous patient population.[1][2] This section addresses the core issues of finding, enrolling, and retaining the invaluable participants in your study.

FAQ 1: We're struggling with patient recruitment for our SIADH trial. Our screen failure rate is high. What are we missing?

Answer: A high screen failure rate in an SIADH trial often stems from two primary issues: the complex differential diagnosis of hyponatremia and the inherent heterogeneity of SIADH itself.

  • Causality Behind the Challenge: SIADH is a diagnosis of exclusion.[3] Hyponatremia (low serum sodium) can be caused by numerous conditions that mimic SIADH, such as adrenal insufficiency, hypothyroidism, cerebral salt wasting (CSW), or even diuretic use.[4][5] Furthermore, SIADH itself is not a single entity; it can be triggered by malignancies, central nervous system disorders, pulmonary diseases, or various medications.[5][6] Failure to rigorously exclude other causes or to account for the underlying etiology in your inclusion criteria will inevitably lead to screen failures.

  • Troubleshooting Strategy:

    • Refine Diagnostic Criteria: Ensure your protocol mandates a comprehensive diagnostic workup that confirms euvolemic, hypotonic hyponatremia. This must include concurrent serum and urine osmolality and sodium measurements.[7]

    • Tiered Screening Process: Implement a multi-step screening process. Start with less invasive tests (basic metabolic panel, serum osmolality) before proceeding to more complex and costly hormonal assays (e.g., morning cortisol, thyroid function tests) for promising candidates.[5]

    • Engage with Experts: Collaborate with endocrinologists and nephrologists at your trial sites. Their clinical expertise is crucial for accurately differentiating SIADH from its mimics.[8]

    • Patient Advocacy Group Collaboration: Partnering with patient advocacy groups can be a powerful tool for raising awareness and connecting with individuals who may be eligible for your trial.[9][10]

Data Presentation: Differentiating Euvolemic Hyponatremia

To aid in screening, use this table to distinguish key laboratory findings in different forms of hyponatremia.

FeatureSIADHAdrenal Insufficiency (Secondary)Cerebral Salt Wasting (CSW)Primary Polydipsia
Serum Sodium < 135 mmol/L< 135 mmol/L< 135 mmol/L< 135 mmol/L
Serum Osmolality < 275 mOsm/kg[7]< 275 mOsm/kg< 275 mOsm/kg< 275 mOsm/kg
Urine Osmolality > 100 mOsm/kg[7]> 100 mOsm/kg> 100 mOsm/kg< 100 mOsm/kg[11]
Urine Sodium > 30 mmol/L[7]> 20 mmol/L> 40 mmol/L (often higher)< 20 mmol/L
Clinical Volume Status Euvolemic[3]EuvolemicHypovolemicEuvolemic
Serum Potassium NormalNormalNormal/LowNormal
Serum Uric Acid Low[12]LowHigh/NormalNormal
Response to 0.9% Saline Worsens hyponatremiaCorrects hyponatremiaCorrects hyponatremiaNo significant change
FAQ 2: Our enrolled SIADH cohort is showing highly variable responses to the investigational therapy. How can we manage this heterogeneity?

Answer: This is a common and expected challenge. The variability likely reflects the different underlying pathophysiological subtypes of SIADH. Some patients may have erratic and unpredictable ADH release, while others might have a "reset osmostat," where their body defends a lower level of serum sodium.

  • Causality Behind the Challenge: Not all SIADH is the same. A clinical trial is currently underway to better evaluate the different types of osmotic dysregulation in patients with SIADH.[13] A drug targeting the vasopressin V2-receptor, for example, may have a profound effect on a patient with high, constant ADH levels but a lesser effect on someone with a reset osmostat who still retains some physiological control.

  • Troubleshooting Strategy:

    • Prospective Stratification: If feasible based on existing knowledge, stratify patients at randomization based on the suspected cause of their SIADH (e.g., drug-induced vs. paraneoplastic).

    • Biomarker Sub-analysis: Plan for subgroup analyses based on key biomarkers. Copeptin, a stable surrogate for Arginine Vasopressin (AVP), can provide insights into the level of ADH activity and may help explain differential responses.[4]

    • Adaptive Trial Design: Consider an adaptive trial design. This allows for pre-planned modifications, such as enriching the trial with patient subtypes who appear to be responding best to the therapy based on interim data analysis.[14][15]

Section 2: Study Design and Methodological Hurdles

Traditional randomized controlled trials (RCTs) are often impractical for rare diseases due to the limited number of patients.[2] Innovative and statistically robust designs are essential.

FAQ 3: How can we design a statistically powerful trial for SIADH with a very small number of available patients?

Answer: When large sample sizes are unachievable, you must maximize the data obtained from each participant. This requires moving beyond conventional parallel-group designs.

  • Causality Behind the Challenge: The primary limitation is statistical power. With too few patients, a trial may fail to detect a true treatment effect (a Type II error), leading to the abandonment of a potentially valuable therapy.[16]

  • Troubleshooting Strategy & Recommended Designs:

    • Crossover Design: This is an excellent choice for chronic, stable conditions like some forms of SIADH.[17] Each patient serves as their own control, receiving both the investigational drug and a placebo in a randomized sequence. This design dramatically reduces the variability and therefore the number of patients required. A recent trial evaluating empagliflozin for chronic SIADH successfully used this design.[17]

    • N-of-1 Trials: In ultra-rare situations, an N-of-1 trial can be considered. This is a multi-period crossover trial within a single patient, providing strong evidence for individual treatment effect. While not suitable for regulatory approval on its own, a series of N-of-1 trials can provide powerful supporting data.

    • Adaptive Designs: As mentioned, adaptive designs allow for sample size re-estimation based on interim results. If the observed treatment effect is smaller than anticipated but still clinically meaningful, the sample size can be increased to maintain power.[14][18]

    • External and Historical Controls: For single-arm trials, using well-documented natural history data or data from previous studies as an "external control arm" can be a viable strategy.[1][16] Regulatory bodies like the FDA and EMA are increasingly open to this approach when justified.[19]

Visualization: Patient-Centric Trial Design Workflow

This diagram illustrates a decision-making workflow for selecting an appropriate trial design in a rare disease context.

G cluster_0 Initial Assessment cluster_1 Design Selection cluster_2 Key Considerations Start Small Patient Population Identified DiseaseChar Assess Disease Characteristics: - Chronic & Stable? - Rapidly Progressive? Start->DiseaseChar Crossover Crossover Design (Each patient is their own control) DiseaseChar->Crossover Chronic/ Stable Adaptive Adaptive Design (e.g., Sample Size Re-estimation) DiseaseChar->Adaptive Uncertain Variability SingleArm Single-Arm Trial with External Control DiseaseChar->SingleArm Progressive/ High Mortality RCT Traditional RCT (If feasible) DiseaseChar->RCT Relatively Larger Pool Endpoint Define Clinically Meaningful Endpoint Crossover->Endpoint Adaptive->Endpoint SingleArm->Endpoint RCT->Endpoint Regulatory Engage Regulatory Agencies (FDA/EMA) Early Endpoint->Regulatory

Caption: Workflow for selecting a clinical trial design for a rare disease.

Section 3: Endpoint and Biomarker Selection

Choosing the right endpoint is critical. It must be clinically meaningful, sensitive to change, and acceptable to regulatory authorities.

FAQ 4: What are the most appropriate clinical endpoints for an SIADH trial? Is a change in serum sodium enough?

Answer: While the change in serum sodium is the primary biochemical endpoint, it is often not sufficient on its own for regulatory approval. You must demonstrate that this biochemical change translates into a tangible clinical benefit for the patient.

  • Causality Behind the Challenge: Mild to moderate chronic hyponatremia can cause subtle but debilitating symptoms like gait instability, falls, and cognitive impairment.[6][20] A successful therapy should not only correct the lab value but also improve these patient-reported or performance-based outcomes. Regulators want to see evidence of improved quality of life or function.[19][21]

  • Troubleshooting Strategy & Recommended Endpoints:

    • Primary Endpoint: The change in serum sodium concentration from baseline is a necessary primary or co-primary endpoint.[22] The rate of correction is a critical safety parameter to monitor, with guidelines recommending a limit of 10 mmol/L in the first 24 hours and 8 mmol/L during every 24 hours thereafter to prevent osmotic demyelination syndrome.[23][24]

    • Secondary/Exploratory Endpoints (Clinical Benefit):

      • Cognitive Function: Use validated tests like the Montreal Cognitive Assessment (MoCA) to measure changes in attention and executive function.

      • Gait and Balance: Quantitative tests like the Timed Up and Go (TUG) or specific balance assessments can capture improvements in stability.

      • Patient-Reported Outcomes (PROs): Utilize validated questionnaires to assess changes in symptoms like nausea, headache, and overall quality of life.

    • Biomarker Endpoints:

      • Urine Osmolality: A decrease in urine osmolality demonstrates the intended physiological effect of the drug (i.e., increased free water excretion).[11]

      • Copeptin: Measuring changes in copeptin can provide mechanistic evidence of the drug's effect on the AVP system.

Experimental Protocol: Water Load Test for SIADH Diagnosis Confirmation

A water load test can be used to confirm impaired water excretion but must be performed with extreme caution. This protocol is for informational purposes and must be conducted in a hospital setting with close medical supervision.

Objective: To assess the ability of the kidneys to excrete a water load, a key function that is impaired in SIADH.

Procedure:

  • Pre-Test:

    • Patient must have a baseline serum sodium > 125 mmol/L. Do not perform on patients with severe hyponatremia.

    • Discontinue any medications affecting water balance if clinically safe.

    • Patient fasts overnight.

  • Test Administration:

    • Obtain baseline weight, blood (for serum sodium and osmolality), and urine (for osmolality) samples.

    • Administer 20 mL/kg of oral water, up to a maximum of 1500 mL, to be consumed over 15-20 minutes.

  • Post-Administration Monitoring:

    • Collect urine samples hourly for 5 hours. Measure the volume and osmolality of each sample.

    • Obtain a blood sample for serum sodium and osmolality at 2 and 4 hours post-ingestion.

    • Monitor the patient closely for any symptoms of worsening hyponatremia (headache, nausea, confusion).

  • Interpretation:

    • Normal Response: Excretion of >80% of the water load within 5 hours, and a drop in urine osmolality to <100 mOsm/kg in at least one sample.

    • SIADH Response: Impaired excretion of the water load (<80% in 5 hours) and failure to dilute urine to <100 mOsm/kg.

  • Safety Cutoff: The test should be terminated immediately if the patient develops symptoms or if serum sodium drops significantly.

Section 4: Operational and Regulatory Complexities

Engaging with regulatory bodies early and often is paramount for success in rare disease drug development.

FAQ 5: What specific regulatory pathways should we consider to expedite the development of our SIADH therapeutic?

Answer: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established programs to facilitate and accelerate the development of drugs for rare diseases.

  • Causality Behind the Challenge: The high cost and inherent difficulties of rare disease trials mean that traditional development pathways are often not feasible.[2][25] Regulatory agencies recognize this and have created incentives and flexible pathways to encourage development in areas of unmet medical need.[26]

  • Key Regulatory Programs and Strategies:

    • Orphan Drug Designation (ODD): This is the foundational step. It should be applied for early in development. ODD provides benefits like market exclusivity, fee waivers, and tax credits.[26]

    • Early and Frequent Communication: Request pre-IND (Investigational New Drug) meetings with the FDA and Scientific Advice from the EMA.[27] Discuss your trial design, endpoint selection, and use of novel methodologies. Both agencies have programs to provide accelerated feedback for rare disease trials.[26]

    • Expedited Programs:

      • FDA: Explore pathways like Fast Track, Breakthrough Therapy, Accelerated Approval, and Priority Review.

      • EMA: The PRIME (PRIority MEdicines) scheme offers enhanced support for medicines that target an unmet medical need.[26]

    • Leverage Collaborative Opportunities: The FDA and EMA are increasingly collaborating on rare disease guidance. They may accept a single, multi-arm, multi-company trial design to reduce the number of patients needed for separate trials.[28]

Visualization: Vasopressin (ADH) Signaling Pathway

This diagram illustrates the V2 receptor signaling pathway in the kidney's collecting duct, the target for vaptan drugs used to treat SIADH.

G cluster_0 Collecting Duct Cell AVP Arginine Vasopressin (AVP/ADH) V2R V2 Receptor AVP->V2R Binds AC Adenylate Cyclase V2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle AQP2_Membrane Aquaporin-2 (AQP2) Channel AQP2_Vesicle->AQP2_Membrane Translocation to Apical Membrane Water Water Reabsorption AQP2_Membrane->Water Vaptan Vaptan (Antagonist) Vaptan->V2R Blocks

Caption: AVP signaling in the renal collecting duct and the site of action for vaptan drugs.

References

  • Vertex AI Search. (2025, May 18). Challenges and Innovations in Conducting Clinical Trials in Rare and Orphan Diseases.
  • BGTC Regulatory Playbook. (2025, April 7). Challenges – particularly for rare disease.
  • PPD. (2025, March 11). Overcome Rare Disease Drug Development Challenges with RWD.
  • Comac Medical. (2025, February 28). Rare Disease Clinical Trials: Challenges & Regulatory Opportunities.
  • Unknown. (n.d.). Challenges of rare disease research.
  • Unknown. (2025, July 28). Patient Recruitment in Rare Disease Trials.
  • Unknown. (n.d.). Earning Their Trust: Challenges and Best Practices in Rare Disease Patient Recruitment.
  • Unknown. (n.d.). Cracking the Code: Patient Recruitment Strategies for Rare Diseases.
  • DATAcc by DiMe. (n.d.). FDA and EMA regulatory pathways for pediatric rare disease.
  • ECA Academy. (2017, August 24). FDA & EMA´s collaborative Clinical Trials Approach for rare Diseases.
  • Unknown. (n.d.). Enhancing recruitment and retention in rare disease trials.
  • Unknown. (2024, October 28). Enabling Success in Rare Disease Clinical Trials.
  • NCBI. (n.d.). FDA and EMA Collaboration - Regulatory Processes for Rare Disease Drugs in the United States and European Union.
  • NCBI. (n.d.). FDA and EMA Resources, Policies, and Programs Relevant for Drug Development for Rare Diseases and Conditions.
  • FDA. (2026, February 23). Guidance Documents for Rare Disease Drug Development.
  • IntuitionLabs. (2025, November 22). Adaptive Trial Design: A Guide to Flexible Clinical Trials.
  • Alira Health. (2022, February 8). Effective Trial Design: Clinical Trials in Small Patient Populations.
  • Superpower. (n.d.). SIADH Biomarker Testing.
  • EUPATI Toolbox. (n.d.). New approaches to clinical trials: Adaptive designs.
  • Unknown. (n.d.). GUIDELINES FOR THE ASSESSMENT AND MANAGEMENT OF HYPONATRAEMIA.
  • PubMed. (2016, September 15). SIAD: practical recommendations for diagnosis and management.
  • PMC - NIH. (n.d.). The diagnosis and management of inpatient hyponatraemia and SIADH.
  • Medscape Reference. (2025, December 2). Syndrome of Inappropriate Antidiuresis (SIAD) Treatment & Management: Approach Considerations, Emergent Care, Acute Setting.
  • PMC. (n.d.). Recent innovations in adaptive trial designs: A review of design opportunities in translational research.
  • PMC. (n.d.). Approach to the Patient: Hyponatremia and the Syndrome of Inappropriate Antidiuresis (SIAD).
  • Statisticians in the Pharmaceutical Industry. (2022, November 25). Points to consider in the design and analysis of clinical trials in small populations.
  • MDPI. (2026, March 10). SGLT2 Inhibitors as a Novel Therapeutic Strategy in SIADH-Induced Hyponatraemia: Emerging Evidence and Clinical Implications.
  • PMC - NIH. (n.d.). Current and future treatment options in SIADH.
  • RACGP. (2017, September 15). The suspect – SIADH.
  • PubMed. (2008, July 15). Clinical laboratory evaluation of the syndrome of inappropriate secretion of antidiuretic hormone.
  • PMC. (n.d.). Hyponatremia secondary to the syndrome of inappropriate secretion of antidiuretic hormone (SIADH): therapeutic decision-making in real-life cases.
  • Dr.Oracle. (2025, September 5). What are the diagnostic and treatment approaches for Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)?.
  • Oxford Academic. (2023, October 15). Syndrome of Inappropriate Antidiuresis: From Pathophysiology to Management | Endocrine Reviews.
  • PMC. (n.d.). The clinical challenge of SIADH—three cases.
  • ResearchGate. (2026, February 8). (PDF) The clinical challenge of SIADH - Three cases.
  • PMC. (n.d.). Treatment of Refractory Syndrome of Inappropriate Antidiuresis With Sodium-Glucose Cotransporter-2 Inhibitor.
  • ClinicalTrials.gov. (n.d.). Study Details | NCT01341665 | Subclassification of the Syndrome of Inappropriate ADH Secretion.

Sources

Reference Data & Comparative Studies

Validation

Validating UPLC-MS/MS assay for Mozavaptan analysis

As a Senior Application Scientist, I approach bioanalytical assay development not merely as a sequence of steps, but as the engineering of a self-validating system. When quantifying highly potent therapeutics like Mozava...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioanalytical assay development not merely as a sequence of steps, but as the engineering of a self-validating system. When quantifying highly potent therapeutics like Mozavaptan—a selective vasopressin V2 receptor antagonist used to treat hyponatremia and ectopic antidiuretic hormone secretion syndrome[1][2]—the analytical method must be robust enough to handle complex biological matrices without compromising sensitivity.

This guide provides an objective, data-driven comparison of analytical platforms for Mozavaptan quantification and details a fully validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol.

Analytical Platform Comparison: Why UPLC-MS/MS?

Historically, researchers have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or standard LC-MS for pharmacokinetic (PK) tracking. However, regulatory bodies have noted that the sensitivity of HPLC-UV assays is often insufficient for the proper determination of terminal elimination phase parameters (such as t1/2z​ and AUC∞​ ) for vaptans at therapeutic dose levels.

UPLC-MS/MS overcomes these limitations by combining sub-2-micron particle chromatography with the absolute selectivity of Multiple Reaction Monitoring (MRM).

Table 1: Objective Comparison of Analytical Platforms for Mozavaptan

ParameterHPLC-UVStandard LC-MSUPLC-MS/MS (Recommended)
Sensitivity (LLOQ) ~50–100 ng/mL~5–10 ng/mL< 1 ng/mL
Run Time per Sample 10–15 minutes5–8 minutes< 3 minutes [3]
Matrix Interference High (Co-elution common)Moderate (Ion suppression)Minimal (High resolution + MRM)
Sample Volume > 500 µL plasma200–300 µL plasma≤ 100 µL plasma
PK Applicability Early absorption phase onlyStandard PK profilingFull terminal elimination phase

Workflow Visualization

The following diagram maps the logical progression of the UPLC-MS/MS bioanalytical workflow. Every stage is designed to isolate the analyte from the plasma matrix while preserving quantitative integrity.

G A Plasma Sample (Mozavaptan + IS) B Liquid-Liquid Extraction (EtOAc:TBME 50:50) A->B C UPLC Separation (BEH C18, 1.7 µm) B->C D ESI+ Ionization [M+H]+ m/z 428.16 C->D E MS/MS Detection MRM: 428.16 -> 119.03 D->E F Data Analysis & PK Modeling E->F

Workflow for Mozavaptan UPLC-MS/MS bioanalysis and pharmacokinetic modeling.

Step-by-Step Experimental Protocol & Mechanistic Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), a protocol must explain why an action is taken. The following methodology is adapted from validated pharmacokinetic studies in rat plasma[2][3].

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of Carbamazepine internal standard (IS) working solution.

  • Add 1.0 mL of extraction solvent (Ethyl Acetate : tert-Butyl Methyl Ether, 50:50 v/v)[3].

  • Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase and inject 5 µL into the UPLC system.

🔬 Causality & Self-Validation: Carbamazepine is selected as the IS because its ionization efficiency closely mimics Mozavaptan. By adding the IS before extraction, the protocol creates a self-validating system: any volumetric losses during extraction or matrix-induced ion suppression in the ESI source will affect both the analyte and the IS proportionally. Furthermore, the specific 50:50 EtOAc:TBME blend optimally partitions the lipophilic Mozavaptan into the organic phase while rejecting polar endogenous phospholipids, directly preventing the severe ion suppression typically observed in ESI+ mode[3].

Step 2: UPLC Chromatographic Separation
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[2][3].

  • Mobile Phase: 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v)[2].

  • Flow Rate: 0.3 mL/min.

🔬 Causality & Self-Validation: According to the Van Deemter equation, the 1.7 µm sub-2-micron particles minimize eddy diffusion, yielding ultra-sharp chromatographic peaks and allowing for a total run time of under 3 minutes[3]. In the mobile phase, formic acid acts as a proton donor, ensuring the basic amine groups of Mozavaptan are fully ionized [M+H]+ for maximum sensitivity. Simultaneously, ammonium acetate acts as a volatile buffer, stabilizing the local pH to prevent peak tailing and ensure reproducible retention times across hundreds of injections[2].

Step 3: Tandem Mass Spectrometry (MS/MS) Detection
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: Mozavaptan ( m/z 428.16 → 119.03); Carbamazepine IS ( m/z 237.06 → 179.10)[2][3].

🔬 Causality & Self-Validation: Multiple Reaction Monitoring (MRM) isolates the specific precursor ion and fragments it into a unique product ion. This double-filtering mechanism eliminates isobaric background noise from the plasma matrix, ensuring absolute trustworthiness in the quantitative readout.

Validation Data Summary

A bioanalytical assay is only as good as its validation metrics. The UPLC-MS/MS method for Mozavaptan meets strict FDA/EMA bioanalytical method validation guidelines, demonstrating superior performance across all critical parameters.

Table 2: UPLC-MS/MS Method Validation Summary (Rat Plasma)

Validation ParameterFDA/EMA Acceptance CriteriaObserved Mozavaptan Data
Linearity ( R2 ) > 0.9900.998
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%
Extraction Recovery Consistent across QCs84.5% – 88.2%
Matrix Effect (IS normalized) 85% – 115%96.4%

Conclusion

For drug development professionals conducting preclinical or clinical pharmacokinetic assessments of Mozavaptan, standard HPLC-UV or LC-MS platforms introduce unacceptable risks regarding matrix interference and terminal-phase sensitivity. The validated UPLC-MS/MS assay detailed above provides a high-throughput, self-correcting analytical system. By leveraging targeted liquid-liquid extraction, sub-2-micron chromatography, and precise MRM transitions, laboratories can achieve robust, regulatory-compliant data[2].

References

  • [1] Title: A Comparative Guide to the Inter-Species Pharmacokinetics of Mozavaptan. Source: BenchChem. URL:

  • [2] Title: Uplc/Ms–Ms Assay Development for Estimation of Mozavaptan in Plasma and Its Pharmacokinetic Study in Rats. Source: Taylor & Francis. URL:

  • [3] Title: UPLC/MS–MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats. Source: ResearchGate. URL:

  • Title: Center for Drug Evaluation and Research - Tolvaptan/Vaptans. Source: FDA. URL:

Sources

Comparative

Technical Guide: Cross-Reactivity of (S)-Mozavaptan with Vasopressin Receptors

Introduction to (S)-Mozavaptan and Receptor Stereospecificity Vasopressin (AVP) mediates critical fluid balance and vascular functions through three primary G-protein coupled receptors (GPCRs): V1a, V1b, and V2, alongsid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to (S)-Mozavaptan and Receptor Stereospecificity

Vasopressin (AVP) mediates critical fluid balance and vascular functions through three primary G-protein coupled receptors (GPCRs): V1a, V1b, and V2, alongside the structurally related oxytocin (OT) receptor. The development of non-peptide vasopressin receptor antagonists ("vaptans") has transformed the management of euvolemic/hypervolemic hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).

Mozavaptan (OPC-31260) is a pioneering benzazepine-derivative vaptan. Like its structural analog tolvaptan, mozavaptan possesses a chiral center, yielding (R)- and (S)-enantiomers[1]. In benzazepine-class vaptans, pharmacokinetics and target engagement are highly stereospecific. The (S)-enantiomer typically governs the primary therapeutic aquaretic effect, while the (R)-enantiomer often contributes to metabolic burden or off-target interactions[1][2]. Understanding the precise cross-reactivity profile of (S)-mozavaptan across the vasopressin receptor family is essential for drug development professionals aiming to optimize receptor residence time while minimizing off-target hemodynamic effects.

Receptor Cross-Reactivity Profile: A Comparative Analysis

(S)-Mozavaptan acts as a competitive antagonist with profound selectivity for the V2 receptor over the V1a receptor. While dual antagonists like conivaptan block both V1a and V2 to manage hyponatremia with concurrent vasoconstriction blockade, (S)-mozavaptan is tailored for pure aquaresis[3].

The table below objectively compares the receptor cross-reactivity of mozavaptan against other leading vaptans.

CompoundV2 Affinity (IC50)V1a Affinity (IC50)V1b AffinityOT ReceptorV2/V1a Selectivity Ratio
(S)-Mozavaptan ~14 nM ~1.2 µM >10 µM >10 µM ~85x
Tolvaptan~3 nM~0.4 µM>10 µM>10 µM~130x
Conivaptan~0.4 nM~0.4 nM>10 µM>10 µM~1x (Dual)
Lixivaptan~1.2 nM>1.0 µM>10 µM>10 µM>800x

Data synthesized from competitive radioligand displacement assays on human and rat receptor models[3][4][5].

Mechanistic Pathway of Selectivity

The V2 receptor is predominantly located on the basolateral membrane of the collecting duct, coupling to Gs proteins to increase cAMP and drive Aquaporin-2 (AQP2) translocation. Conversely, V1a receptors couple to Gq proteins, driving intracellular calcium release and vasoconstriction. (S)-Mozavaptan selectively halts the Gs/cAMP axis without disrupting vascular tone.

V2_Signaling AVP Arginine Vasopressin V2R V2 Receptor (Renal) AVP->V2R Agonist V1aR V1a Receptor (Vascular) AVP->V1aR Agonist Mozavaptan (S)-Mozavaptan Mozavaptan->V2R Strong Blockade Mozavaptan->V1aR Weak Blockade Gs Gs Protein V2R->Gs Gq Gq Protein V1aR->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP AQP2 AQP2 Translocation cAMP->AQP2 PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release PLC->Ca2

Mechanism of (S)-Mozavaptan selectively antagonizing V2 over V1a receptors.

Experimental Methodology: Self-Validating Assay System

To objectively measure the cross-reactivity of (S)-mozavaptan, researchers must utilize a self-validating assay system. Relying solely on binding affinity ( Ki​ ) is insufficient, as it does not account for receptor reserve, residence time, or partial agonism[6]. By coupling a radioligand displacement assay with a functional second-messenger readout, any discrepancy between binding and functional inhibition immediately flags off-target allosteric modulation or assay artifacts.

Protocol: Multiplexed Radioligand Displacement & Functional Assay

Step 1: Cell Membrane Preparation & Radioligand Incubation

  • Action: Isolate plasma membranes from CHO cells stably expressing human V1a, V1b, V2, and OT receptors.

  • Causality: Using a single host cell line (CHO) for all receptor subtypes eliminates cell-type-specific variations in membrane lipid composition, ensuring that differences in binding are strictly due to receptor topography.

  • Incubation: Incubate membranes with 3 H-AVP for V1a/V1b/V2, and 3 H-Oxytocin for OT receptors at their respective Kd​ concentrations[5].

Step 2: Competitive Displacement

  • Action: Introduce (S)-mozavaptan across a logarithmic concentration gradient (0.1 nM to 10 µM).

  • Causality: A full 8-point dose-response curve is required to accurately calculate the Hill slope. A Hill slope significantly deviating from 1.0 indicates non-competitive binding or multi-site cross-reactivity.

Step 3: Functional Validation (cAMP/IP3 Accumulation)

  • Action: In intact CHO cells, stimulate the receptors with an EC80​ concentration of AVP. Concurrently treat with the calculated IC50​ of (S)-mozavaptan.

  • Readout: Quantify intracellular cAMP (via TR-FRET) for V2 activity, and IP3/Intracellular Ca2+ (via HTRF/Fluo-4) for V1a/V1b/OT activity.

  • Self-Validation: Cross-reference the binding Ki​ with the functional IC50​ . A proportional 1:1 correlation validates the competitive antagonistic nature of the enantiomer. If (S)-mozavaptan binds V1a with high affinity but fails to inhibit IP3 accumulation, it acts as a silent binder or partial agonist, prompting immediate structural redesign.

Workflow Start CHO Cells (V1a, V1b, V2, OT) Binding Radioligand Binding Start->Binding Functional Functional Assay Start->Functional Displacement Add (S)-Mozavaptan Binding->Displacement Stimulation Add AVP + Drug Functional->Stimulation CalcKi Calculate Ki Displacement->CalcKi CalcIC50 Calculate IC50 Stimulation->CalcIC50 Validation Compare Ki vs IC50 CalcKi->Validation CalcIC50->Validation

Self-validating experimental workflow for assessing receptor cross-reactivity.

Toxicological Cross-Reactivity & Clinical Implications

Beyond GPCR selectivity, drug development professionals must account for immunologic cross-reactivity. Benzazepine derivatives are heavily metabolized by the CYP3A4 enzyme family[7].

Recent toxicological profiling has revealed that T-cells primed by tolvaptan—a drug carrying a black-box warning for idiosyncratic drug-induced liver injury (IDILI)—exhibit vigorous cross-reactive responses when exposed to mozavaptan[7][8][9]. This indicates that the shared azepine ring structure likely undergoes CYP3A4-mediated cleavage, forming reactive aldehyde intermediates. These intermediates form Schiff bases with hepatic proteins, generating a common antigenic determinant that triggers adaptive immune hepatotoxicity[7]. Consequently, while (S)-mozavaptan demonstrates excellent GPCR selectivity, its structural cross-reactivity at the metabolic and immunological level necessitates rigorous hepatic monitoring during clinical applications.

References

  • Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Activation of Tolvaptan-Metabolite-Responsive T Cells in Patients with Drug-Induced Liver Injury. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist. PubMed. Available at:[Link]

  • Center for Drug Evaluation and Research - Tolvaptan Clinical Pharmacology. Accessdata FDA. Available at:[Link]

  • Structure–Affinity and Structure–Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

Comparative Studies of Vaptans in Hyponatremia Treatment: A Comprehensive Technical Guide

Hyponatremia, clinically defined as a serum sodium concentration below 135 mEq/L, remains one of the most prevalent and challenging electrolyte disorders in clinical practice. In pathophysiological states such as congest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hyponatremia, clinically defined as a serum sodium concentration below 135 mEq/L, remains one of the most prevalent and challenging electrolyte disorders in clinical practice. In pathophysiological states such as congestive heart failure (CHF), liver cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH), the non-osmotic release of arginine vasopressin (AVP) drives maladaptive water retention 1.

To counteract this, drug development has pivoted toward vaptans —a class of non-peptide vasopressin receptor antagonists (VRAs). By inducing aquaresis (the excretion of electrolyte-free water), vaptans offer a targeted pharmacological intervention superior to traditional diuretics, which often exacerbate electrolyte imbalances 1. This guide provides an objective, data-driven comparison of leading vaptans, detailing their molecular mechanisms, comparative clinical efficacy, and the experimental protocols required to validate their pharmacodynamic responses.

Mechanism of Action: The AVP-V2R-AQP2 Signaling Pathway

To understand the therapeutic efficacy of vaptans, we must first establish the causality of the AVP-driven water reabsorption cascade in the renal collecting duct.

Under normal physiological conditions, AVP binds to the V2 receptor (V2R) located on the basolateral membrane of principal cells 2. This binding triggers a highly specific intracellular signaling pathway:

  • G-Protein Activation : V2R, a G-protein-coupled receptor, promotes the disassembly of the heterotrimeric Gs protein.

  • cAMP Accumulation : The Gsα subunit activates adenylyl cyclase, leading to a rapid accumulation of intracellular cyclic AMP (cAMP) [[3]]().

  • Kinase Phosphorylation : Elevated cAMP activates Protein Kinase A (PKA), which directly phosphorylates the water channel protein Aquaporin-2 (AQP2) at the Serine 256 (Ser256) residue 2.

  • Apical Translocation : Phosphorylated AQP2 vesicles translocate to and fuse with the apical plasma membrane, drastically increasing water permeability and driving water reabsorption back into the systemic circulation [[2]]().

Vaptans act as competitive antagonists at the V2R. By blocking AVP binding, they halt adenylyl cyclase activation, prevent AQP2 phosphorylation, and inhibit apical insertion. This traps water in the collecting duct lumen, safely excreting it as dilute urine 4.

G AVP Arginine Vasopressin (AVP) V2R V2 Receptor (V2R) Basolateral Membrane AVP->V2R Binds GsAC Gs Protein & Adenylyl Cyclase Activation V2R->GsAC Stimulates Vaptans Vaptans (Tolvaptan / Conivaptan) Vaptans->V2R Competitive Inhibition Aquaresis Aquaresis (Electrolyte-Free Water Excretion) Vaptans->Aquaresis Induces (When V2R is blocked) cAMP_PKA cAMP Accumulation & PKA Activation GsAC->cAMP_PKA AQP2_Phos AQP2 Phosphorylation (Ser256) cAMP_PKA->AQP2_Phos Translocation Apical Membrane Translocation AQP2_Phos->Translocation WaterReabs Water Reabsorption (Hyponatremia Exacerbation) Translocation->WaterReabs WaterReabs->Aquaresis Blocked by Vaptans

Molecular mechanism of AVP-V2R-AQP2 signaling and competitive inhibition by vaptans.

Comparative Analysis: Tolvaptan vs. Conivaptan

While all vaptans target vasopressin receptors, their receptor selectivity, pharmacokinetics, and administration routes dictate their specific clinical utility. The two most prominent agents are Tolvaptan and Conivaptan .

  • Tolvaptan : An oral, highly selective V2 receptor antagonist. Its affinity for the V2 receptor is 29 times greater than for the V1a receptor 5. The landmark SALT-1 and SALT-2 (Study of Ascending Levels of Tolvaptan in Hyponatremia) clinical trials proved that tolvaptan (15-60 mg/day) significantly increases serum sodium concentrations compared to placebo at both day 4 and day 30, making it a staple for chronic management 6.

  • Conivaptan : An intravenous, dual V1a/V2 receptor antagonist. Because it non-selectively blocks V1a receptors (found in vascular smooth muscle), it can induce vasodilation alongside aquaresis 1. It is primarily utilized in acute hospital settings, demonstrating a marked increase in serum sodium (>4 mEq/L) within the first 24 hours of administration 7.

Quantitative Comparison Table
Pharmacological ParameterTolvaptanConivaptan
Receptor Selectivity V2 Selective (V2:V1a affinity ratio 29:1) 5Dual V1a/V2 Antagonist (Non-selective) 7
Route of Administration Oral 5Intravenous (IV) [[7]]()
Terminal Half-Life ~12 hours (dose-dependent) 55.3 - 8.1 hours 7
Primary Efficacy Data Sustained serum Na+ increase at Day 4 and Day 30 (SALT-1/2) 6Rapid >4 mEq/L serum Na+ increase within first 24 hours 7

Experimental Protocols: Validating Vaptan Efficacy via AQP2 Expression

In drug development and translational research, measuring the clinical efficacy of vaptans relies heavily on quantifying Urinary Aquaporin-2 (U-AQP2) . Approximately 3% of luminal AQP2 is naturally excreted into the urine, making U-AQP2 a reliable, non-invasive biomarker of V2R antagonism and collecting duct responsiveness [[8]](). A measurable decrease in U-AQP2 following vaptan administration confirms successful blockade of the AVP-V2R pathway 4.

Workflow Dosing 1. Vaptan Administration Collection 2. Spot Urine Collection Dosing->Collection Prep 3. Centrifugation & Protease Inhibitors Collection->Prep ELISA 4. Sandwich ELISA (U-AQP2) Prep->ELISA Norm 5. Creatinine Normalization ELISA->Norm Analysis 6. Efficacy Prediction Norm->Analysis

Step-by-step experimental workflow for quantifying urinary Aquaporin-2 (U-AQP2).

Methodology: Quantification of U-AQP2 via Sandwich ELISA

To ensure scientific integrity and reproducibility, the following self-validating protocol is standard for assessing vaptan pharmacodynamics 8:

  • Sample Collection & Preservation : Collect spot urine samples from subjects at baseline (pre-dose) and at specific intervals post-vaptan administration (e.g., 2h, 4h, 24h). Causality of choice: Immediately add protease inhibitors (e.g., PMSF, leupeptin) to the collection tubes to prevent proteolytic degradation of the AQP2 protein in the urine, maintaining the structural integrity of the biomarker.

  • Centrifugation : Centrifuge the samples at 1,000 × g for 10 minutes at 4°C. Causality of choice: This step removes cellular debris and sediment that could cause background noise in the assay. Extract the clear supernatant for analysis.

  • Sandwich ELISA Execution :

    • Coat microtiter plates with a primary anti-human AQP2 capture antibody.

    • Incubate the urine supernatant in the wells for 1-2 hours at room temperature.

    • Wash the wells and add a secondary, enzyme-linked detection antibody specific to a different epitope of AQP2.

    • Add a chromogenic substrate (e.g., TMB) and measure absorbance at 450 nm using a microplate reader.

  • Creatinine Normalization : Causality of choice: Because spot urine concentration fluctuates based on the subject's hydration status, absolute U-AQP2 levels are unreliable. They must be normalized against urinary creatinine (Cr) concentrations. The final output is expressed as fmol/mg or ng/mg of urinary creatinine (U-AQP2/Cr) to provide a stable, relative quantification 8.

Causality and Clinical Translation: Understanding Non-Responders

A critical insight derived from comparative experimental studies is the phenomenon of vaptan "non-responders." Clinical data reveals that certain patients—particularly those with advanced chronic kidney disease (CKD) or severe diabetic nephropathy—fail to exhibit aquaresis despite high doses of tolvaptan 4.

The causality lies in the baseline expression of AQP2. If the renal medulla is heavily infiltrated by inflammatory cells or if tubular atrophy has occurred, baseline AQP2 expression is virtually absent. Consequently, blocking the V2R yields no aquaretic effect, as the downstream target (AQP2) is already compromised or missing 4. Thus, pre-screening U-AQP2 levels is emerging as a predictive experimental tool to identify ideal candidates for vaptan therapy, preventing ineffective drug administration.

References

  • Vaptans: A new option in the management of hypon
  • Vaptans mechanism of actions: binding of vaptans to V2R inhibits the... - ResearchGate.
  • Updates and Perspectives on Aquaporin-2 and W
  • Urine Aquaporin-2: A Promising Marker of Response to the Arginine Vasopressin Type-2 Antagonist, Tolvaptan in Patients with Congestive Heart Failure - MDPI. mdpi.com.
  • Urinary Aquaporin 2 as a Potential Indicator Predicting Tolvaptan Response in P
  • SALT 1 and 2: Tolvaptan Shows Promise in Hypon
  • Tolvaptan: Package Insert / Prescribing Inform
  • Dose comparison of conivaptan (Vaprisol®) in patients with euvolemic or hypervolemic hyponatremia – efficacy, safety, and pharmacokinetics - Dove Medical Press. dovepress.com.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Mozavaptan, (S)-

As a Senior Application Scientist, it is understood that the lifecycle of a potent, selective research compound like Mozavaptan extends beyond its application in the laboratory. The final step, proper disposal, is as cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the lifecycle of a potent, selective research compound like Mozavaptan extends beyond its application in the laboratory. The final step, proper disposal, is as critical as any experimental procedure. It ensures the safety of personnel, prevents environmental contamination, and maintains regulatory compliance. This guide provides a detailed, logic-driven framework for the safe handling and disposal of Mozavaptan waste, grounded in established safety protocols and regulatory standards.

Mozavaptan is a selective, non-peptide vasopressin V2 receptor antagonist.[1][2] Its potent biological activity necessitates a cautious and informed approach to its disposal. The procedures outlined below are designed to mitigate risks associated with its handling, from bulk powder to trace-contaminated consumables.

Hazard Identification and Core Safety Principles

Before handling any chemical, a thorough understanding of its hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. For Mozavaptan hydrochloride, the key hazard is its oral toxicity.[3]

  • GHS Classification: Acute toxicity - oral 4 (H302: Harmful if swallowed).[3]

  • Signal Word: Warning.[3]

  • Environmental Hazard: While comprehensive environmental impact data is limited, the compound is classified as Water hazard class 1 (Self-assessment), indicating it is slightly hazardous for water. The SDS explicitly warns: "Do not allow to enter sewers/ surface or ground water."[3][4]

The core principle guiding Mozavaptan disposal is waste minimization and containment . All materials that come into contact with the compound should be considered potentially hazardous and handled accordingly to prevent unintentional exposure and environmental release.[5]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is non-negotiable when handling Mozavaptan and its associated waste.

  • Standard Laboratory Attire: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.

  • Hand Protection: Wear two pairs of high-quality, powder-free nitrile gloves that meet ASTM D6978 (or equivalent) standards for chemotherapy gloves.[6] Change gloves immediately if they become contaminated.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles must be worn.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization (e.g., during a large spill cleanup).

Mozavaptan Waste Segregation and Disposal Procedures

Proper segregation at the point of generation is the most effective way to manage chemical waste.[7] All waste containers must be clearly labeled, kept closed when not in use, and stored in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8][9]

A. Unused or Expired Bulk Mozavaptan (Solid Powder) This is considered a hazardous chemical waste and must be disposed of through a licensed environmental services provider.

  • Containment: Ensure the compound remains in its original, clearly labeled container if possible. If repackaging is necessary, use a container that is compatible with the chemical, has a secure lid, and is properly labeled as hazardous waste.

  • Labeling: Affix a hazardous waste tag to the container, clearly identifying the contents as "Mozavaptan, (S)-" and listing its hazards.

  • Storage: Store the container in your designated SAA.

  • Disposal: Arrange for pickup by your institution's licensed hazardous waste contractor for high-temperature incineration. Under no circumstances should bulk Mozavaptan be discarded in the regular trash or washed down the drain. [10]

B. Contaminated Solid Waste (Non-Sharps) This category includes items with trace contamination, such as gloves, bench paper, weighing papers, pipette tips, and empty vials.

  • Collection: Place all trace-contaminated items into a dedicated, leak-proof plastic bag or container lined with a plastic bag.[8]

  • Labeling: This container must be clearly labeled "HAZARDOUS DRUG WASTE ONLY" or equivalent wording required by your institution.[8]

  • Disposal: When the container is full, seal it securely and manage it as hazardous waste for incineration.[5]

C. Contaminated Sharps This includes any needles, syringes, or other sharp objects contaminated with Mozavaptan.

  • Collection: Immediately place contaminated sharps into a puncture-resistant sharps container specifically designated for hazardous drug waste.[9]

  • Labeling: The sharps container must be labeled as "HAZARDOUS DRUG WASTE ONLY".[8]

  • Disposal: Once the container is full (never overfilled), seal it and arrange for disposal via your institution's hazardous waste program.

D. Contaminated Liquid Waste This includes solutions of Mozavaptan in solvents like DMSO.[11][12]

  • Collection: Collect all liquid waste containing Mozavaptan in a compatible, sealed, and shatter-proof container (e.g., a plastic-coated glass bottle). Do not mix incompatible waste streams.

  • Labeling: Affix a hazardous waste tag, identifying the contents (e.g., "Mozavaptan in DMSO") and approximate concentrations.

  • Disposal: Manage the container as hazardous liquid waste for incineration. Drain disposal of any hazardous pharmaceutical waste is prohibited by the EPA. [10]

Decontamination and Spill Management

Effective decontamination is crucial to prevent cross-contamination and accidental exposure.

Routine Decontamination of Surfaces and Equipment:

  • Initial Wipe: Using absorbent pads, wipe down the contaminated surface with a detergent solution to remove gross contamination.

  • Solvent Wipe: Follow with a wipe-down using 70% isopropyl alcohol to remove residual compound. Since Mozavaptan is not water-soluble, a solvent step is critical.[11]

  • Disposal of Wipes: All used wipes and pads must be disposed of as contaminated solid waste.

Emergency Spill Procedures:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be needed for a large spill of dry powder.

  • Contain Spill:

    • For Solids: Gently cover the spill with absorbent pads or a spill pillow to prevent aerosolization. Do not dry sweep.

    • For Liquids: Cover the spill with absorbent material, working from the outside in.

  • Clean Up: Carefully collect all contaminated materials using scoops or forceps and place them into a hazardous waste container.

  • Decontaminate: Clean the spill area following the routine decontamination procedure described above.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Data Presentation
PropertyValue / InformationSource(s)
Chemical Name N-[4-[[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]carbonyl]phenyl]-2-methyl-benzamide[1]
Molecular Formula C27H29N3O2[1]
CAS Number 137975-06-5 (free base)[1]
CAS Number 138470-70-9 (hydrochloride)[3]
Primary Hazard H302: Harmful if swallowed[3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Handling Precautions P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[3]
Disposal Precaution P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]
Environmental Note Do not allow to enter sewers/ surface or ground water.[3][4]
Solubility Soluble in DMSO, not in water.[11]
Experimental Protocols

This diagram outlines the decision-making process for segregating Mozavaptan waste at the point of generation.

cluster_waste_type 1. Identify Waste Type cluster_container 2. Select Correct Container cluster_disposal_path 3. Final Disposal Path Start Generated Mozavaptan Waste Solid Solid (Gloves, Vials, Tips) Start->Solid Trace-contaminated? Liquid Liquid (DMSO solutions) Start->Liquid Solution? Sharps Sharps (Needles) Start->Sharps Sharp object? Bulk Bulk / Unused Product Start->Bulk Unused/Expired? Solid_Container Labeled Hazardous Solid Waste Bin (e.g., Yellow Bag/Bin) Solid->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Bottle Liquid->Liquid_Container Sharps_Container Labeled Hazardous Sharps Container Sharps->Sharps_Container Bulk_Container Original Container or Labeled Hazardous Waste Bottle Bulk->Bulk_Container Disposal Licensed Hazardous Waste Contractor (for Incineration) Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal Bulk_Container->Disposal

Caption: Decision workflow for proper segregation of Mozavaptan waste streams.

References

  • Mozavaptan-d6 - Safety D
  • Mozavaptan. (n.d.). PubChem, National Institutes of Health. [Link]

  • Vandenbroucke, J., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. PLOS ONE. [Link]

  • Mozavaptan Hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]

  • Waste & Debris Fact Sheets. (2024). U.S. Environmental Protection Agency. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Mozavaptan (hydrochloride). (2025). Cayman Chemical.
  • PRODUCT INFORMATION - Mozavaptan-d6. (2023). Cayman Chemical.
  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE). [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Waste Management Requirements for Pharmaceutical Waste. (2023). MCF Environmental Services. [Link]

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (2018). American Society of Health-System Pharmacists. [Link]

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Oregon Occupational Safety and Health Administration. [Link]

  • OSHA Guidelines for Medical Waste. (2021). Rx Destroyer. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.